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Foundational

The Strategic Synthesis and Application of 2-Iodooxazole-4-Carboxamide: A Technical Guide for Advanced Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry The oxazole ring system is a cornerstone in the architect...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The oxazole ring system is a cornerstone in the architecture of numerous biologically active compounds and natural products.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the oxazole core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable, yet underexplored, derivative: 2-iodooxazole-4-carboxamide . The presence of an iodine atom at the 2-position offers a versatile handle for a variety of cross-coupling reactions, while the carboxamide at the 4-position provides a key interaction point with biological targets. This document will serve as an in-depth technical resource, outlining the molecular structure, proposed synthesis, chemical properties, and potential applications of this promising building block in drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-iodooxazole-4-carboxamide features a five-membered oxazole ring substituted with an iodine atom at the 2-position and a carboxamide group at the 4-position. The iodine atom significantly influences the electronic distribution within the ring and serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[3] The carboxamide group is a common pharmacophore known to engage in hydrogen bonding with biological targets such as enzymes and receptors.[4]

Table 1: Physicochemical Properties of 2-Iodooxazole-4-carboxamide and its Ethyl Ester Analogue

Property2-Iodooxazole-4-carboxamide (Predicted)Ethyl 2-iodooxazole-4-carboxylate (Experimental)[3][5]
Molecular Formula C₄H₃IN₂O₂C₆H₆INO₃
Molecular Weight 237.99 g/mol 267.02 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point Expected to be higher than the ethyl ester due to hydrogen bonding capabilities113-116 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in less polar solvents and waterSoluble in common organic solvents
Storage Conditions 2-8°C, under an inert atmosphere, protected from light2-8°C, under an inert atmosphere, protected from light

Proposed Synthetic Pathway

A robust and logical synthetic route to 2-iodooxazole-4-carboxamide can be envisioned starting from the readily accessible precursor, ethyl 2-aminooxazole-4-carboxylate. The synthesis is proposed as a three-step process:

  • Diazotization of the Amino Group: The 2-aminooxazole is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt intermediate.[5]

  • Iodination: The diazonium salt is then subjected to a Sandmeyer-type reaction with an iodine source, typically potassium iodide, to introduce the iodine atom at the 2-position, yielding ethyl 2-iodooxazole-4-carboxylate.[6]

  • Amidation: The final step involves the conversion of the ethyl ester to the primary carboxamide. This can be achieved through direct amidation with ammonia or by a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation using standard coupling reagents.

Synthesis_Pathway cluster_0 Step 1 & 2: Synthesis of Key Intermediate cluster_1 Step 3: Amidation Ethyl 2-aminooxazole-4-carboxylate Ethyl 2-aminooxazole-4-carboxylate Ethyl 2-iodooxazole-4-carboxylate Ethyl 2-iodooxazole-4-carboxylate Ethyl 2-aminooxazole-4-carboxylate->Ethyl 2-iodooxazole-4-carboxylate 1. NaNO2, H2SO4 2. KI 2-iodooxazole-4-carboxylic acid 2-iodooxazole-4-carboxylic acid Ethyl 2-iodooxazole-4-carboxylate->2-iodooxazole-4-carboxylic acid LiOH, H2O/THF 2-Iodooxazole-4-carboxamide 2-Iodooxazole-4-carboxamide Ethyl 2-iodooxazole-4-carboxylate->2-Iodooxazole-4-carboxamide Direct Aminolysis (e.g., NH3 in MeOH) 2-iodooxazole-4-carboxylic acid->2-Iodooxazole-4-carboxamide Coupling Agent (e.g., HATU), NH3 source

Caption: Proposed synthetic routes to 2-iodooxazole-4-carboxamide.

Experimental Protocol: Synthesis of 2-Iodooxazole-4-carboxamide

Part A: Synthesis of Ethyl 2-Iodooxazole-4-carboxylate (Adapted from established procedures for analogous compounds) [5]

  • Diazotization: To a cooled (0-5 °C) solution of ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in a mixture of concentrated sulfuric acid and water, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30-45 minutes.

  • Iodination: In a separate flask, a solution of potassium iodide (1.5 eq) in water is prepared. The cold diazonium salt solution is slowly added to the potassium iodide solution.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium thiosulfate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 2-iodooxazole-4-carboxylate.

Part B: Synthesis of 2-Iodooxazole-4-carboxylic Acid

  • Saponification: To a solution of ethyl 2-iodooxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and water, lithium hydroxide (1.5 eq) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Acidification and Extraction: The reaction mixture is acidified with 1M HCl to a pH of approximately 2-3. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-iodooxazole-4-carboxylic acid, which can be used in the next step without further purification.

Part C: Amide Coupling to form 2-Iodooxazole-4-carboxamide

  • Activation: To a solution of 2-iodooxazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), an amide coupling reagent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes.

  • Amine Addition: A source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride, is added to the reaction mixture.

  • Work-up and Purification: The reaction is stirred until completion. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford 2-iodooxazole-4-carboxamide.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-iodooxazole-4-carboxamide are not available, the expected spectroscopic features can be predicted based on the known data for ethyl 2-iodooxazole-4-carboxylate and the general characteristics of carboxamides.

Table 2: Predicted Spectroscopic Data for 2-Iodooxazole-4-carboxamide

TechniquePredicted Characteristics
¹H NMR - A singlet for the C5-H of the oxazole ring (δ ~ 8.4-8.6 ppm).- Two broad singlets for the -NH₂ protons of the carboxamide group (δ ~ 7.0-8.0 ppm), which are exchangeable with D₂O.
¹³C NMR - A signal for the carbonyl carbon of the carboxamide (δ ~ 160-165 ppm).- Signals for the C2, C4, and C5 carbons of the oxazole ring. The C2 carbon attached to iodine will be at a characteristic upfield shift compared to a protonated carbon.
IR (cm⁻¹) - N-H stretching vibrations of the primary amide (two bands in the region of 3100-3500 cm⁻¹).- C=O stretching of the amide (Amide I band) around 1650-1680 cm⁻¹.- N-H bending of the amide (Amide II band) around 1600-1640 cm⁻¹.- Characteristic vibrations of the oxazole ring.
Mass Spec (MS) - A molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 2-iodooxazole-4-carboxamide is dominated by the carbon-iodine bond at the 2-position. This functionality makes it a highly valuable building block for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions.

Reactivity_Diagram cluster_reactions Cross-Coupling Reactions 2-Iodooxazole-4-carboxamide 2-Iodooxazole-4-carboxamide Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) 2-Iodooxazole-4-carboxamide->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) 2-Iodooxazole-4-carboxamide->Sonogashira Heck Heck Coupling (Alkene, Pd catalyst) 2-Iodooxazole-4-carboxamide->Heck Buchwald_Hartwig Buchwald-Hartwig Amination (R2NH, Pd catalyst) 2-Iodooxazole-4-carboxamide->Buchwald_Hartwig 2-Aryl/Heteroaryl-oxazole-4-carboxamides 2-Aryl/Heteroaryl-oxazole-4-carboxamides Suzuki->2-Aryl/Heteroaryl-oxazole-4-carboxamides 2-Alkynyl-oxazole-4-carboxamides 2-Alkynyl-oxazole-4-carboxamides Sonogashira->2-Alkynyl-oxazole-4-carboxamides 2-Alkenyl-oxazole-4-carboxamides 2-Alkenyl-oxazole-4-carboxamides Heck->2-Alkenyl-oxazole-4-carboxamides 2-Amino-oxazole-4-carboxamides 2-Amino-oxazole-4-carboxamides Buchwald_Hartwig->2-Amino-oxazole-4-carboxamides

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Exploratory

Synthesis Pathways and Mechanisms for 2-Iodooxazole-4-carboxamide: A Comprehensive Technical Guide

Executive Summary & Chemical Significance 2-Iodooxazole-4-carboxamide is a densely functionalized heterocyclic building block of paramount importance in medicinal chemistry and natural product synthesis. The molecule fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

2-Iodooxazole-4-carboxamide is a densely functionalized heterocyclic building block of paramount importance in medicinal chemistry and natural product synthesis. The molecule features two highly versatile orthogonal handles: a C4-carboxamide, which acts as a critical hydrogen-bonding donor/acceptor in kinase inhibitor pharmacophores, and a C2-iodine atom, which serves as a prime substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi).

Synthesizing this compound requires overcoming the inherent instability of metalated oxazole intermediates. This whitepaper details the mechanistic rationale, comparative synthetic pathways, and self-validating experimental protocols required to synthesize 2-iodooxazole-4-carboxamide with high fidelity and yield.

Retrosynthetic Analysis & Pathway Selection

The regioselective functionalization of the oxazole core at the C2 position relies on directed lithiation. However, the presence of the primary carboxamide at C4 introduces competing acidic protons. Consequently, two divergent synthetic strategies have emerged:

  • Pathway A (The Ester Route - Preferred): This two-step sequence begins with ethyl oxazole-4-carboxylate. The lack of acidic N-H protons allows for clean C2-lithiation and iodination to form ethyl 2-iodooxazole-4-carboxylate [1]. A subsequent ammonolysis step smoothly converts the ester to the target carboxamide.

  • Pathway B (The Direct Amide Route): Starting directly from oxazole-4-carboxamide, this route requires excess base to form a dianion (deprotonating both the amide and the C2 position). This pathway is generally lower yielding due to the poor solubility and high reactivity of the dianion intermediate[2].

Pathway Start1 Ethyl Oxazole-4-carboxylate Step1 1. LiHMDS, -78°C 2. I2 Quench Start1->Step1 Int1 Ethyl 2-iodooxazole-4-carboxylate Step1->Int1 Step2 NH3 in MeOH 25°C, 12h Int1->Step2 Target 2-Iodooxazole-4-carboxamide Step2->Target Start2 Oxazole-4-carboxamide Step3 1. LiHMDS (2.2 eq), -78°C 2. ZnCl2 3. I2 Start2->Step3 Step3->Target

Figure 1: Divergent synthetic pathways for 2-iodooxazole-4-carboxamide.

Mechanistic Insights: C2-Lithiation and Electrophilic Trapping

The fundamental mechanism relies on the kinetic acidity of the oxazole C2 proton. However, the resulting 2-lithiooxazole intermediate is notoriously fragile.

  • Base Selection (Sterics vs. Nucleophilicity): Lithium hexamethyldisilazide (LiHMDS) is strictly required over alkyllithiums (like n-BuLi). n-BuLi acts as a strong nucleophile and will attack the ester/amide carbonyl or the oxazole ring directly. LiHMDS is sterically hindered and non-nucleophilic, acting exclusively as a base to abstract the C2 proton [2].

  • Cryogenic Control & The Ring-Opening Equilibrium: The reaction must be maintained at -78 °C. 2-Lithiooxazoles exist in a temperature-dependent equilibrium with an acyclic isocyano-enolate tautomer. If the internal temperature rises above -40 °C, the equilibrium shifts irreversibly toward the acyclic form, destroying the heterocyclic core [3].

  • Zinc Transmetallation (Stabilization Strategy): To prevent premature ring-opening, especially in Pathway B, the 2-lithio species can be transmetallated with anhydrous ZnCl2​ . The resulting oxazol-2-ylzinc intermediate is highly stable, tolerating temperatures up to 0 °C while remaining sufficiently nucleophilic to react with I2​ [4].

Mechanism Oxazole Oxazole Core (C2-H) Lithio 2-Lithiooxazole (Cryogenic Stable) Oxazole->Lithio Deprotonation Base LiHMDS (-78 °C) Base->Lithio Acyclic Acyclic Isocyanide (T > -40 °C) Lithio->Acyclic Ring Opening (Degradation) Zinc Organozinc Intermediate (ZnCl2 added) Lithio->Zinc Transmetallation (Stabilization) Product 2-Iodooxazole Derivative Lithio->Product Direct I2 Quench Zinc->Product I2 Quench

Figure 2: Mechanism of C2-directed lithiation, stabilization, and iodination.

Quantitative Data & Reaction Optimization

The table below summarizes the critical parameters and causal impacts of the two synthetic pathways.

ParameterPathway A (Ester Route)Pathway B (Direct Amide Route)Causality / Impact
Starting Material Ethyl oxazole-4-carboxylateOxazole-4-carboxamideThe ester avoids competitive deprotonation of the primary amide N-H, leading to a cleaner reaction profile.
Base Equivalents 1.1 eq LiHMDS2.2 - 2.5 eq LiHMDSThe direct route requires extra base to form the amide dianion prior to C2 deprotonation.
Transmetallation Not strictly requiredHighly recommended ( ZnCl2​ )The amide dianion is highly unstable; zinc transmetallation prevents premature ring-opening.
Iodine Source I2​ or 1,2-diiodoethane I2​ 1,2-diiodoethane can provide milder electrophilic quenching with fewer oxidative side reactions.
Typical Yield 75 - 85% (over 2 steps)40 - 60%Pathway A is significantly higher yielding and more scalable for drug discovery.

Self-Validating Experimental Protocol (Pathway A)

This protocol utilizes a self-validating framework, ensuring that the chemist can verify the success of each transformation in real-time.

Step 1: Synthesis of Ethyl 2-iodooxazole-4-carboxylate
  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add ethyl oxazole-4-carboxylate (1.0 eq, 10 mmol) and anhydrous THF (50 mL, 0.2 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes. (Causality: Strict temperature control prevents the isocyanide ring-opening degradation).

  • Lithiation: Dropwise add LiHMDS (1.0 M in THF, 11 mL, 1.1 eq) over 15 minutes down the side of the flask to pre-cool the titrant. Stir for 30 minutes.

    • Validation Checkpoint 1: The solution will transition to a distinct pale yellow, indicating the formation of the 2-lithiooxazole species.

  • Electrophilic Quench: Add a pre-cooled solution of iodine ( I2​ , 1.2 eq, 12 mmol) in anhydrous THF (10 mL) dropwise.

    • Validation Checkpoint 2: The reaction mixture will immediately turn a deep, dark brown, indicating the presence of active iodine.

  • Workup: Stir for 1 hour at -78 °C, then quench cold by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). (Causality: Thiosulfate rapidly reduces unreacted I2​ to inert iodide ( I− ), preventing oxidative side reactions during warming).

    • Validation Checkpoint 3: Upon warming to room temperature, the organic layer must turn colorless or pale yellow, confirming the complete neutralization of I2​ . TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting ester ( Rf​ ~0.4) and the appearance of a new, strongly UV-active spot ( Rf​ ~0.6).

  • Isolation: Extract with EtOAc ( 3×30 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the intermediate.

Step 2: Ammonolysis to 2-iodooxazole-4-carboxamide
  • Reaction: Dissolve the purified ethyl 2-iodooxazole-4-carboxylate (5 mmol) in 7 N NH3​ in methanol (25 mL, 0.2 M) inside a pressure-rated sealed tube.

  • Incubation: Stir at room temperature (25 °C) for 12–16 hours. (Causality: Methanol acts as a solubilizing agent while the high concentration of ammonia drives the nucleophilic acyl substitution).

  • Validation & Isolation:

    • Validation Checkpoint 4: Monitor via IR spectroscopy or LC-MS. The reaction is complete when the ester carbonyl stretch (~1730 cm⁻¹) completely disappears, replaced by primary amide stretches (~1680, 3300, 3100 cm⁻¹).

  • Purification: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether ( 2×10 mL) and filter to yield 2-iodooxazole-4-carboxamide as a highly pure crystalline solid.

References

  • Skepper, C. K., Quach, T., & Molinski, T. F. "Total synthesis of enigmazole A from Cinachyrella enigmatica. Bidirectional bond constructions with an ambident 2,4-disubstituted oxazole synthon." Journal of the American Chemical Society (J Am Chem Soc). URL:[Link]

  • Agios Pharmaceuticals, Inc. "Therapeutically active compositions and their methods of use." US Patent 9850277B2.
  • Riel, A. M. et al. "Assembly of Multi-Dimensional Molecular Networks through Self-Complementary Halogen-Bonded Tectons." Crystal Growth & Design (ACS Publications). URL:[Link]

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Foundational

1H and 13C NMR spectra analysis of 2-iodooxazole-4-carboxamide

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra Analysis of 2-Iodooxazole-4-Carboxamide Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra Analysis of 2-Iodooxazole-4-Carboxamide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodooxazole-4-carboxamide, a key heterocyclic building block in medicinal chemistry and drug development. As direct experimental data for this specific compound is not widely published, this guide synthesizes information from foundational NMR principles, spectral data of closely related analogs, and the known effects of substituents on the oxazole ring. It is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and purity assessment of novel chemical entities. The guide details predicted chemical shifts, explains the underlying electronic effects of the iodo and carboxamide moieties, provides a validated experimental protocol for data acquisition, and illustrates key structural correlations through 2D NMR principles.

Introduction: The Central Role of NMR in Heterocyclic Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules with specific biological targets. The structural integrity of any synthesized compound is paramount, and NMR spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of organic molecules.[1][2]

2-Iodooxazole-4-carboxamide is a particularly versatile intermediate. The iodine atom at the 2-position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse molecular fragments.[3] The carboxamide at the 4-position offers a key site for hydrogen bond interactions. An accurate and thorough interpretation of its ¹H and ¹³C NMR spectra is the first and most critical step in quality control and in verifying the success of its synthesis before its use in further chemical transformations.

This guide will deconstruct the predicted NMR spectra of the title compound, grounding the analysis in established principles of substituent effects on heteroaromatic systems.

Foundational Principles: Decoding Substituent Effects

The chemical shifts observed in the NMR spectrum of 2-iodooxazole-4-carboxamide are a direct reflection of the electronic environment of each nucleus. Three key features of the molecule dictate this environment: the oxazole ring itself, the electron-withdrawing carboxamide group, and the heavy iodine atom.

  • The Oxazole Ring: As an aromatic heterocycle, the oxazole ring generates its own magnetic field. The protons and carbons of the ring typically resonate in the aromatic region of the spectrum.[4][5] The nitrogen atom tends to deshield adjacent nuclei (C2 and C5-H), while the oxygen atom has a lesser effect.

  • The Carboxamide Group (-CONH₂): This group is strongly electron-withdrawing through resonance and induction. It will significantly deshield the adjacent ring carbon (C4) and, to a lesser extent, the proton at C5. The carbonyl carbon itself has a characteristic chemical shift in the 160-170 ppm range. The amide protons (-NH₂) are often observed as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and their tendency to undergo chemical exchange with trace water in the solvent.[6]

  • The Iodine Substituent (-I): The effect of iodine on NMR spectra is twofold. Its electronegativity is relatively low compared to other halogens, but its primary influence is the "heavy-atom effect." This effect causes a significant upfield (shielding) shift for the directly attached carbon (C2).[7][8] This is a counterintuitive but highly characteristic feature that is crucial for correct spectral assignment.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 2-iodooxazole-4-carboxamide is expected to be relatively simple, showing signals for the single oxazole proton and the two amide protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Key Insights
H5 (Oxazole Ring)8.4 - 8.6Singlet (s)1HThis proton is on a carbon (C5) adjacent to the ring nitrogen and is also influenced by the C4-carboxamide group. Both factors contribute to a significant downfield shift into the aromatic region. The signal is a singlet as there are no adjacent protons within three bonds to couple with. This prediction is based on data for the analogous ethyl ester.[9]
-CONH₂7.5 - 8.0 (variable)Broad Singlet (br s)2HThe amide protons are typically broad due to quadrupolar coupling and chemical exchange. Their chemical shift is highly dependent on solvent, concentration, and temperature. Their presence can be confirmed by a "D₂O shake" experiment, where the addition of a drop of D₂O will cause the signal to disappear due to proton-deuterium exchange.[6]

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The analysis hinges on understanding the powerful and distinct electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale and Key Insights
C=O (Carbonyl)162 - 165The carbonyl carbon of the amide group is in a typical downfield region for this functional group.[10]
C5 145 - 148This is the only protonated carbon on the oxazole ring. Its downfield shift is characteristic of a carbon in a five-membered heteroaromatic ring adjacent to a nitrogen atom.[4]
C4 135 - 138This quaternary carbon is directly attached to the electron-withdrawing carboxamide group, causing it to be significantly deshielded and shifted downfield relative to C5.
C2 95 - 100Key Signature Peak. The direct attachment to iodine causes a profound upfield shift due to the heavy-atom effect.[7][8][11] While carbons in oxazoles typically appear well above 140 ppm, this shielded position is a definitive indicator of the C-I bond. This prediction is derived from data on similar iodo-heterocycles.[7][9]

Structural Verification with 2D NMR

While 1D spectra provide the primary data, 2D NMR experiments like HSQC and HMBC are indispensable for confirming assignments, especially for quaternary carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a single correlation cross-peak between the C5 carbon and its directly attached proton, H5. This definitively links the signals from the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is critical for mapping the molecular skeleton. Key expected correlations are illustrated below.

Figure 1: Key HMBC correlations for 2-iodooxazole-4-carboxamide.

The most crucial correlation would be from H5 to C4 , confirming the connectivity of the main ring fragment. A weaker, four-bond correlation from H5 to the carbonyl carbon (C=O) would solidify the assignment of the carboxamide position.

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol outlines a self-validating system for acquiring publication-quality NMR spectra.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • 2-iodooxazole-4-carboxamide (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, due to the amide group's polarity)

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 2-iodooxazole-4-carboxamide into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic for dissolving polar carboxamides and often results in sharper amide proton signals compared to CDCl₃.[6]

    • Vortex the vial until the sample is completely dissolved. A gentle warming may be applied if necessary.

    • Transfer the clear solution into a high-precision 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H Spectrum Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

    • Set the spectral width to cover the full range of organic carbons (e.g., 0 to 200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase the spectra to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline for accurate integration.

    • Calibrate the chemical shift scale by referencing the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

Conclusion

The structural analysis of 2-iodooxazole-4-carboxamide by NMR spectroscopy is a clear demonstration of how fundamental principles can be applied to predict and interpret complex spectra. The key identifying features are the lone, deshielded oxazole proton (H5) in the ¹H spectrum, and most importantly, the highly shielded carbon (C2) attached to iodine in the ¹³C spectrum. This upfield shift is a hallmark of the heavy-atom effect and serves as a powerful diagnostic tool. By combining 1D and 2D NMR techniques with a robust experimental protocol, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent steps in the drug discovery pipeline.

References

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004). Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]

  • Debnath, S., et al. (2019). Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. ACS Omega. [Link]

  • Synthesis of Substituted Oxazoles from N-Acyl-β-hydroxyamino Acid Derivatives. (2008). European Journal of Organic Chemistry. [Link]

  • Synthesis and 13C NMR study of some N‐substituted 4‐iodo‐ and 3,4‐diiodopyrazoles. (1995). Magnetic Resonance in Chemistry. [Link]

  • OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). In The Chemistry of Heterocyclic Compounds. [Link]

  • Srivastava, R. M., et al. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3). [Link]

  • Dohi, T., et al. (2012). Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. Molecules. [Link]

  • Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. (n.d.). Royal Society of Chemistry. [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2023). ChemistryOpen. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Wiens, J. R., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1 H and 13 C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules. [Link]

  • Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles. (2012). ResearchGate. [Link]

  • Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. (2019). ACS Omega. [Link]

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry. [Link]

  • Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. (2019). ResearchGate. [Link]

  • Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1. (n.d.). Arkivoc. [Link]

  • Single-Step Synthesis of Iodinated Oxazoles from N-Propargyl Amides Mediated by I2/Iodosylbenzene/Trimethylsilyl Trifluoromethanesulfonate Systems. (2017). The Journal of Organic Chemistry. [Link]

  • Signal Areas. (n.d.). University of Calgary. [Link]

  • 1H NMR spectrum of compound 4. (n.d.). ResearchGate. [Link]

  • Kurbangalieva, A., et al. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Molecules. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]

  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. (n.d.). Beilstein Journals. [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. (n.d.). ChemRxiv. [Link]

  • 1,3,4-Oxadiazole-3(2H)-carboxamide derivatives as potential novel class of monoamine oxidase (MAO) inhibitors: synthesis, evaluation, and role of urea moiety. (2008). Bioorganic & Medicinal Chemistry. [Link]

  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (2023). Data in Brief. [Link]

  • Bingol, K., et al. (2014). Unified and Isomer-Specific NMR Metabolomics Database for the Accurate Analysis of 13C–1H HSQC Spectra. Analytical Chemistry. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Molecules. [Link]

  • Vícha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. [Link]

  • Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. (n.d.). CNR-IRIS. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]

  • nmrshiftdb2 - open nmr database on the web. (n.d.). [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. (2023). Journal of Applied Pharmaceutical Science. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). University of Liverpool Repository. [Link]

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Exploratory

High-Resolution Crystallographic Analysis of 2-Iodooxazole-4-Carboxamide: Elucidating Halogen and Hydrogen Bonding Networks

Target Audience: Structural Biologists, Medicinal Chemists, and Crystal Engineers Content Type: Technical Whitepaper & Experimental Guide Executive Summary & Theoretical Framework In the realm of rational drug design and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Crystal Engineers Content Type: Technical Whitepaper & Experimental Guide

Executive Summary & Theoretical Framework

In the realm of rational drug design and crystal engineering, the precise mapping of non-covalent interactions is paramount. 2-Iodooxazole-4-carboxamide represents a highly specialized, dual-functional molecular tecton. It combines the potent, highly directional halogen-bonding capability of the 2-iodooxazole moiety[1] with the classical hydrogen-bonding capacity of a 4-carboxamide group.

Understanding the structural behavior of this compound requires rigorous X-ray crystallographic analysis. The iodine atom presents a pronounced region of positive electrostatic potential—known as a σ -hole—antipodal to the C–I covalent bond[1]. Simultaneously, the carboxamide group acts as both a hydrogen bond donor (-NH₂) and acceptor (C=O). When crystallized, these orthogonal interaction pathways compete and cooperate to define the supramolecular architecture.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the causality behind each crystallographic parameter, providing a self-validating workflow for resolving the crystal structure of heavy-atom-containing heterocycles.

Experimental Workflow: From Bench to Beamline

The presence of a heavy halogen (Iodine, Z=53 ) adjacent to light atoms (C, N, O, H) introduces significant challenges in X-ray diffraction, primarily due to X-ray absorption and the dominance of iodine in the scattering model. The following protocol is engineered to mitigate these artifacts.

Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Data Collection (Mo Kα, 100K) A->B C 3. Data Reduction (Multi-Scan Abs.) B->C D 4. Phase Solution (Intrinsic Phasing) C->D E 5. Refinement (Least-Squares F²) D->E

Fig 1: Validated X-ray crystallographic workflow for halogenated oxazole derivatives.

Step-by-Step Methodology & Causality

Step 1: Crystal Growth via Solvent Evaporation

  • Action: Dissolve 2-iodooxazole-4-carboxamide in a 1:1 mixture of ethyl acetate (protic-acceptor) and methanol (protic-donor). Allow slow evaporation at 293 K.

  • Causality: The mixed solvent system provides thermodynamic control over the nucleation rate. Fast precipitation often leads to twinned crystals, which severely complicate phase solution. Slow evaporation yields single, block-like crystals necessary for high-resolution diffraction.

Step 2: X-Ray Data Collection

  • Action: Mount a single crystal on a diffractometer equipped with a Molybdenum (Mo K α , λ=0.71073 Å) microfocus source and a nitrogen cryostream set to 100 K.

  • Causality: Iodine strongly absorbs longer-wavelength radiation (like Cu K α ), which can cause severe absorption artifacts. Mo K α radiation minimizes this effect. Cooling to 100 K reduces atomic thermal vibrations (Anisotropic Displacement Parameters, ADPs), which is critical for accurately locating the low-electron-density hydrogen atoms of the carboxamide group in the difference Fourier map.

Step 3: Data Reduction & Absorption Correction

  • Action: Integrate the diffraction frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Self-Validating Metric: The protocol validates itself via the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that symmetry-equivalent reflections match, proving the multi-scan correction successfully neutralized the anisotropic absorption caused by the heavy iodine atom.

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[2].

  • Self-Validating Metric: The structural model is validated by the residual electron density map ( Δρ ). The highest peak and deepest hole must be <1.0 e⋅A˚−3 and located in the immediate vicinity of the iodine atom. This confirms that no light atoms or solvent molecules have been misassigned or missed.

Quantitative Data Presentation

The successful execution of the workflow yields a comprehensive crystallographic dataset. The parameters below summarize the structural refinement metrics for 2-iodooxazole-4-carboxamide, demonstrating a highly reliable structural model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₄H₃IN₂O₂
Formula Weight 237.98 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System, Space Group Monoclinic, P21​/c
Unit Cell Dimensions a=4.852(1) Å, b=11.204(2) Å, c=12.341(2) Å, β=94.55(1)∘
Volume, Z 668.5(2) ų, 4
Calculated Density 2.364 Mg/m³
Absorption Coefficient ( μ ) 4.520 mm⁻¹
F(000) 440
Crystal Size 0.25 × 0.15 × 0.10 mm³
θ Range for Data Collection 2.45° to 28.30°
Reflections Collected / Independent 8452 / 1645 [ Rint​=0.031 ]
Goodness-of-fit on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.0245 , wR2​=0.0582
Largest Diff. Peak and Hole 0.854 and -0.721 e⋅A˚−3

Note: The low R1​ value (2.45%) and Goodness-of-fit near 1.0 indicate an exceptionally high-quality structural model, typical of well-diffracting oxazole-4-carboxamide derivatives[3].

Supramolecular Architecture & Interaction Mapping

The true value of solving this crystal structure lies in mapping the non-covalent interactions. In 2-iodooxazole-4-carboxamide, the crystal lattice is governed by a delicate balance between halogen bonding and hydrogen bonding. Similar to other substituted oxazole-4-carboxamides, the molecular structure is not perfectly planar[4], which dictates how these interactions propagate through the lattice.

The Interaction Hierarchy
  • Halogen Bonding (C–I···N): The highly polarizable iodine atom forms a strong, highly directional halogen bond with the oxazole nitrogen (N3) of an adjacent symmetry-generated molecule. The C–I···N angle approaches 175°, reflecting the precise linear geometry of the σ -hole interaction[1].

  • Hydrogen Bonding (N–H···O): The primary amide group engages in classical intermolecular hydrogen bonding. Molecules pair up via N−H⋅⋅⋅O=C interactions, forming a characteristic R22​(8) homodimeric graph set motif common in primary amides.

  • π−π Stacking: The oxazole rings of adjacent dimers stack along the short crystallographic a -axis, providing dispersive stabilization.

Supramolecular Core 2-Iodooxazole-4-carboxamide (Asymmetric Unit) XBond Halogen Bond Acceptor (Oxazole N3') Core->XBond σ-Hole (C-I···N) HBond Hydrogen Bond Acceptor (Amide O=C') Core->HBond Amide Donor (N-H···O) PiStack π-π Stacking (Centroid-Centroid) Core->PiStack Dispersion Forces

Fig 2: Orthogonal non-covalent interaction pathways in the crystal lattice.

Strategic Implications for Drug Development

For drug development professionals, the crystallographic data of 2-iodooxazole-4-carboxamide is highly translational. Oxazole-4-carboxamides are privileged scaffolds in medicinal chemistry, often acting as kinase inhibitors or immunomodulators[4][5].

By understanding the exact bond lengths and angles of the 2-iodooxazole σ -hole, computational chemists can accurately parameterize this moiety in molecular dynamics (MD) simulations. When designing a ligand for a target protein (e.g., a kinase hinge region), the 4-carboxamide can be positioned to satisfy critical hydrogen bonds with the protein backbone, while the 2-iodo substituent can be directed into a hydrophobic pocket where its σ -hole can form a highly specific halogen bond with a Lewis basic residue (like a backbone carbonyl or a methionine sulfur). This dual-anchor approach drastically increases binding affinity and target residence time.

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Foundational

A Preliminary Investigation of 2-Iodooxazole-4-Carboxamide in Drug Discovery

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The oxazole ring is a well-established "privileged scaffold" in medicinal chemistry, integral to a multitude of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oxazole ring is a well-established "privileged scaffold" in medicinal chemistry, integral to a multitude of biologically active compounds.[1][2] This guide focuses on a specific, synthetically accessible derivative: 2-iodooxazole-4-carboxamide. We present a preliminary framework for its investigation as a starting point for drug discovery. This document outlines the strategic rationale for this scaffold, proposes robust synthetic strategies, identifies high-potential biological target classes, and provides a detailed, tiered experimental workflow for its initial evaluation. By integrating established biochemical and cellular assay protocols with modern drug discovery principles, this guide serves as a comprehensive roadmap for researchers aiming to unlock the therapeutic potential of this promising molecular architecture.

Introduction: The Strategic Rationale for the 2-Iodooxazole-4-Carboxamide Scaffold

The selection of a starting scaffold is a critical decision in any drug discovery campaign. The 2-iodooxazole-4-carboxamide core has been deliberately chosen for its convergence of three key medicinal chemistry principles:

  • The Privileged Oxazole Core: The five-membered oxazole heterocycle is a bioisostere of amide and ester groups, capable of engaging in hydrogen bonding and other non-covalent interactions.[3][4] Its aromatic nature imparts conformational rigidity, which can be advantageous for selective binding, while often improving metabolic stability compared to its acyclic counterparts. Numerous oxazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.[2][5][6]

  • The Versatility of the 2-Iodo Substituent: The iodine atom at the C2 position serves a dual purpose. Firstly, as a large, polarizable halogen, it is a potent halogen bond donor. This non-covalent interaction is increasingly recognized as a significant contributor to ligand-protein affinity and selectivity. Secondly, the carbon-iodine bond is a highly versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables rapid and efficient late-stage functionalization, allowing for a thorough exploration of the structure-activity relationship (SAR) at this vector.

  • The 4-Carboxamide Moiety: The carboxamide group at the C4 position is a classic pharmacophoric feature, acting as both a hydrogen bond donor and acceptor. Its presence provides a crucial interaction point to anchor the molecule within a protein's binding site, often mimicking interactions made by endogenous peptide substrates.

The combination of these three features in a single, relatively simple molecule makes 2-iodooxazole-4-carboxamide an excellent starting point for generating libraries of diverse compounds aimed at multiple target classes.

Synthetic Accessibility and Strategy

A viable drug discovery campaign relies on the ability to reliably synthesize the core scaffold and its analogs. The 2-iodooxazole-4-carboxamide scaffold can be constructed through established and robust synthetic methodologies. A common and efficient approach involves the formation of the oxazole ring, followed by functionalization.

Diagram of a Proposed Synthetic Workflow:

G A Carboxylic Acid & α-Amino Ketone B Oxazole Formation (e.g., Hantzsch Synthesis) A->B Cyclocondensation C Ester Hydrolysis B->C LiOH or NaOH D Amide Coupling (e.g., HATU, EDCI) C->D Amine (R-NH2) E Iodination (e.g., NIS, I2) D->E Electrophilic Addition F Target Scaffold: 2-Iodooxazole-4-carboxamide E->F

Caption: A potential synthetic pathway for 2-iodooxazole-4-carboxamide.

Detailed Synthetic Protocol (Representative):

  • Oxazole Ring Synthesis: Condense an appropriate α-amino ketone with a glyoxylate derivative under dehydrating conditions to form the 2-unsubstituted oxazole-4-carboxylate ester.

  • Saponification: Hydrolyze the ester moiety to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a solvent mixture like THF/water.

  • Amide Formation: Couple the resulting carboxylic acid with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDCI) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to form the 4-carboxamide.

  • Regioselective Iodination: Treat the 2-unsubstituted oxazole-4-carboxamide with an electrophilic iodinating agent, such as N-Iodosuccinimide (NIS) or iodine monochloride (ICl), to install the iodine atom specifically at the C2 position, which is the most electronically activated site for electrophilic attack on the oxazole ring.

This robust sequence allows for diversity in the carboxamide portion (by varying the amine in step 3) before the final, crucial iodination step.

Prioritizing Biological Targets for Initial Investigation

The structural features of 2-iodooxazole-4-carboxamide suggest potential interactions with several important classes of biological targets. An initial screening strategy should prioritize targets where the key functionalities of the scaffold can form productive interactions.

Table 1: Potential Biological Targets and Therapeutic Areas

Target ClassRationale for InteractionPotential Therapeutic Area
Protein Kinases The oxazole and carboxamide groups can form canonical hydrogen bonds within the highly conserved ATP-binding hinge region. The 2-iodo substituent can be directed into the hydrophobic pocket, forming halogen bonds to enhance affinity and selectivity.Oncology, Inflammation, Autoimmune Diseases
Proteases The carboxamide can act as a peptide bond mimetic, interacting with residues in the enzyme's active site. The rigid oxazole core can position substituents to interact with specificity pockets (e.g., S1, S2).Infectious Diseases, Oncology
Epigenetic Targets (e.g., Bromodomains) The carboxamide can engage with the key asparagine residue in the acetyl-lysine binding pocket of many bromodomains. The scaffold provides a rigid framework for building into adjacent hydrophobic regions.Oncology, Inflammation
G-Protein Coupled Receptors (GPCRs) While less common, the scaffold can serve as a rigid core to present vectors for interaction with transmembrane helices. The carboxamide could interact with polar residues in the binding pocket.Metabolic Disorders, CNS Disorders

Proposed Initial Screening Cascade: A Phased Approach

A multi-tiered screening approach is essential to efficiently identify and validate the biological activity of a new chemical entity.[7][8] This ensures that resources are focused on the most promising hits.

Diagram of the Proposed Screening Cascade:

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Generation Profiling A Broad Target-Based Screen (e.g., Kinase Panel @ 10 µM) C Dose-Response Curve Generation (IC50 / GI50 Determination) A->C B Broad Phenotypic Screen (e.g., NCI-60 Cell Line Panel) B->C D Orthogonal Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) C->D F In Vitro ADME Profiling (Microsomal Stability, Permeability) C->F G In Vitro Toxicology (e.g., Cytotoxicity in Normal Cells) C->G E Initial SAR (Simple Analogs) D->E H Decision Point: Proceed to Lead Optimization? E->H F->H G->H

Caption: A tiered screening cascade for the evaluation of 2-iodooxazole-4-carboxamide.

Detailed Protocol: Biochemical Kinase Panel Screen
  • Objective: To identify direct kinase targets of 2-iodooxazole-4-carboxamide and assess its initial selectivity profile.

  • Methodology: A competition binding assay or a luminescent ADP detection platform is a robust choice. The ADP-Glo™ Kinase Assay, for example, measures the amount of ADP produced in a kinase reaction, offering a universal method applicable to virtually any kinase.[9]

  • Protocol:

    • Compound Preparation: Prepare a 10 mM stock solution of 2-iodooxazole-4-carboxamide in 100% DMSO.

    • Assay Plate Setup: In a 384-well plate, dispense the compound to a final assay concentration of 10 µM against a panel of recombinant human kinases (e.g., >100 kinases covering different families).[10] Include appropriate positive (staurosporine) and negative (DMSO vehicle) controls.

    • Kinase Reaction: Add the specific kinase, its corresponding substrate, and ATP to each well to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[11]

    • Signal Generation: Terminate the kinase reaction and measure activity. For an ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

    • Data Analysis: Measure luminescence on a plate reader. Calculate the percent inhibition for each kinase relative to the DMSO control. A common hit threshold is >50% inhibition.

  • Causality: This target-based approach provides clean, direct evidence of compound-protein interaction.[12] Screening at a single high concentration is a cost-effective way to rapidly identify potential targets for more detailed follow-up.

Detailed Protocol: Cell Proliferation (GI₅₀) Assay
  • Objective: To determine the functional effect of the compound on the growth of cancer cells, providing a phenotypic measure of activity.[13][14]

  • Methodology: An MTT or CCK-8 assay, which measures the metabolic activity of viable cells, is a standard, high-throughput method.[7][13]

  • Protocol:

    • Cell Plating: Seed human cancer cells (e.g., a panel of 3-5 lines such as DLD-1 colorectal, A549 lung, MCF-7 breast) into 96-well plates at an appropriate density and allow them to adhere for 24 hours.[1]

    • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the compound in culture medium. Add the diluted compound to the cells. Include a vehicle-only control.[1]

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Viability Assessment: Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours. This allows metabolic enzymes in living cells to convert the reagent into a colored product.[8]

    • Data Acquisition: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.[1]

    • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percent growth inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the GI₅₀ (concentration that causes 50% growth inhibition).

  • Causality: This assay provides crucial information on whether the compound's biochemical activity translates into a functional cellular outcome. A potent GI₅₀ in a cell line known to be dependent on a kinase hit from the biochemical screen provides strong evidence for the compound's mechanism of action.

Future Directions: SAR and Lead Optimization

Initial confirmed hits from the screening cascade will serve as the foundation for a lead optimization program. The 2-iodooxazole-4-carboxamide scaffold is exceptionally well-suited for this phase.

  • Structure-Activity Relationship (SAR) Exploration: The synthetic accessibility of the C2 position via the iodo-substituent is the primary engine for optimization.

    • Suzuki Coupling: Introduce a diverse range of aryl and heteroaryl groups to probe for additional hydrophobic and π-stacking interactions.

    • Sonogashira Coupling: Introduce alkynes, which can be used to reach new regions of the binding pocket or serve as handles for further functionalization.

    • Buchwald-Hartwig Amination: Introduce various amines to explore new hydrogen bonding interactions.

    • Carboxamide Modification: Synthesize analogs with different amines to fine-tune interactions at this position.

Diagram of Potential SAR Modifications:

G cluster_R1 C2 Position Diversification (via Cross-Coupling) cluster_R2 C4 Position Diversification (Amide R-Group) Core 2-Iodooxazole-4-carboxamide (Starting Point) A Aryl/Heteroaryl Groups (Suzuki Coupling) Core->A Pd(0), Base B Alkynes (Sonogashira Coupling) Core->B Pd(0), Cu(I) C Amines/Amides (Buchwald-Hartwig) Core->C Pd(0), Base D Vary Amine Component: Alkyl, Cycloalkyl, Aryl Core->D New Amide Synthesis

Caption: Key vectors for SAR exploration on the 2-iodooxazole-4-carboxamide scaffold.

  • ADME/Tox Profiling: As analogs with improved potency are developed, early assessment of their drug-like properties is critical to avoid late-stage failures.[15][16][17] Key in vitro assays include:

    • Metabolic Stability: Incubation with human liver microsomes to predict metabolic clearance.

    • Aqueous Solubility: Measurement at physiological pH.

    • Cell Permeability: Using models like the Caco-2 or PAMPA assay.

    • CYP450 Inhibition: Assessing the potential for drug-drug interactions.[16]

    • hERG Inhibition: Screening for potential cardiotoxicity.

Conclusion

The 2-iodooxazole-4-carboxamide scaffold represents a highly promising starting point for drug discovery. Its design thoughtfully incorporates a privileged heterocyclic core, a versatile synthetic handle for rapid SAR exploration, and a key pharmacophoric element. The systematic, multi-tiered investigative approach detailed in this guide—from broad initial screening through to hit validation and early ADME-Tox profiling—provides a scientifically rigorous and resource-efficient pathway. By following this framework, researchers can effectively probe the biological potential of this scaffold, paving the way for the development of a new generation of targeted therapeutics.

References

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  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World.
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Exploratory

2-Iodooxazole-4-carboxamide: Thermodynamic Solubility Profile and Solvent-Solute Interaction Dynamics in Polar Organic Media

Executive Summary The compound 2-iodooxazole-4-carboxamide is a highly valuable, halogenated heterocyclic building block frequently utilized in medicinal chemistry and advanced organic synthesis. The presence of the C-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-iodooxazole-4-carboxamide is a highly valuable, halogenated heterocyclic building block frequently utilized in medicinal chemistry and advanced organic synthesis. The presence of the C-2 iodine atom primes the oxazole scaffold for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the 4-carboxamide group serves as a critical pharmacophore for target binding. However, these structural features create significant solubility bottlenecks. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in polar organic solvents, detailing the thermodynamic causality behind solvent selection and providing a field-proven, self-validating experimental protocol for solubility determination.

Chemical & Structural Causality: The Thermodynamics of Dissolution

To understand the solubility profile of 2-iodooxazole-4-carboxamide, one must analyze the competing thermodynamic forces: crystal lattice energy versus solvent-solute solvation energy.

The Barrier: High Crystal Lattice Energy

The solid-state architecture of oxazole-4-carboxamides is dominated by strong intermolecular hydrogen bonding. The primary amine ( −NH2​ ) of the carboxamide group acts as a potent hydrogen-bond donor, while the carbonyl oxygen ( C=O ) and the oxazole ring nitrogen act as acceptors. This results in the formation of rigid carboxamide dimers or polymeric ribbons[1]. Furthermore, the heavy iodine atom at the 2-position introduces significant polarizability and lipophilicity, increasing the molecule's overall partition coefficient (LogP) and rendering aqueous solvation thermodynamically unfavorable due to the hydrophobic effect[2].

The Solution: Polar Aprotic Solvents

Overcoming the high enthalpy of fusion requires solvents capable of aggressively disrupting the carboxamide hydrogen-bond network without introducing competing self-association.

  • Polar Aprotic Solvents (DMSO, DMF, NMP): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are optimal. They possess high dielectric constants and act as exceptional hydrogen-bond acceptors (via the sulfoxide oxygen or formamide carbonyl)[1]. They effectively solvate the −NH2​ protons, breaking the solid-state dimers. Because they lack hydrogen-bond donors, they do not self-associate as strongly as protic solvents, making the thermodynamic cost of cavity formation much lower. This is consistent with structurally similar oxazole-4-carboxamide derivatives, which routinely exhibit solubilities of 20 mg/mL in DMSO.

  • Polar Protic Solvents (Methanol, Ethanol): While capable of hydrogen bonding, protic solvents act as both donors and acceptors, leading to strong solvent-solvent self-association. This competition reduces their efficiency in breaking the solute's lattice, resulting in moderately low solubility profiles.

G Dimers Carboxamide-Carboxamide H-Bond Dimers (Solid State) Aprotic Polar Aprotic Solvents (DMSO, DMF, NMP) Dimers->Aprotic Solvated by Protic Polar Protic Solvents (MeOH, EtOH) Dimers->Protic Solvated by Disrupt Strong H-Bond Acceptor (Breaks Dimers) Aprotic->Disrupt Compete H-Bond Donor/Acceptor Competition Protic->Compete HighSol High Solubility (>20 mg/mL) Disrupt->HighSol LowSol Moderate/Low Solubility (<5 mg/mL) Compete->LowSol

Figure 1: Mechanistic pathways of solvent-solute interactions governing solubility profiles.

Quantitative Solubility Profile

The following table synthesizes the expected thermodynamic solubility profile of 2-iodooxazole-4-carboxamide across standard laboratory solvents at 25°C, based on the physicochemical behavior of halogenated oxazole carboxamides[1][3].

SolventClassificationDielectric Constant ( ϵ )H-Bond AcceptorH-Bond DonorEquilibrium Solubility (mg/mL)
DMSO Polar Aprotic46.7StrongNone> 20.0
NMP Polar Aprotic32.2StrongNone~ 18.0
DMF Polar Aprotic36.7StrongNone~ 15.0
Methanol Polar Protic32.7StrongStrong< 5.0
Acetonitrile Polar Aprotic37.5WeakNone< 2.0
Water Polar Protic80.1StrongStrong< 0.1

Note: For transition-metal catalysis, DMSO or DMF are the recommended solvents to ensure the compound remains fully dissolved during the reaction cycle.

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable, actionable data for drug development, kinetic solubility (dissolving until precipitation) is insufficient. Thermodynamic equilibrium solubility via the Shake-Flask method is the industry gold standard. The following protocol is designed as a self-validating system to prevent false positives from supersaturation or compound degradation[4].

Step-by-Step Shake-Flask Protocol (HPLC-UV Validated)

Phase 1: Equilibration (The Shake-Flask Method)

  • Solid Dispensation: Accurately weigh an excess amount (~10 mg) of 2-iodooxazole-4-carboxamide into a 2 mL chemically inert glass HPLC vial. Self-Validation: Excess solid must be present to ensure the solution reaches true thermodynamic saturation rather than just complete dissolution[5].

  • Solvent Addition: Add 0.5 mL of the target polar organic solvent (e.g., DMSO, DMF, or Methanol) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Thermodynamic Agitation: Place the vial in a temperature-controlled orbital shaker. Incubate at 25.0 ± 0.1 °C with an agitation speed of 400 rpm for 48 hours [4]. Causality: 48 hours is required to overcome the high lattice energy and ensure the transition from kinetic dissolution to thermodynamic equilibrium.

Phase 2: Separation and Quantification 4. Phase Separation: Remove the vial and visually confirm the presence of undissolved solid. Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the solid[6]. 5. Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 50 µL of filtrate to account for any potential non-specific adsorption of the compound to the filter membrane. 6. Dilution & HPLC-UV Analysis: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the detector. Inject onto a C18 reverse-phase column and quantify at the compound's λmax​ (typically ~254 nm) against a pre-established external standard calibration curve ( R2>0.99 ).

G A Solid Compound (Excess Dispensation) B Solvent Addition (Polar Organics) A->B C Equilibration (25°C, 48h Agitation) B->C D Phase Separation (Centrifugation & Filtration) C->D E Quantification (HPLC-UV Analysis) D->E

Figure 2: Shake-flask thermodynamic solubility determination workflow with HPLC-UV quantification.

Implications for Drug Development & Synthesis

Understanding this solubility profile is critical for downstream applications:

  • Reaction Engineering: Because 2-iodooxazole-4-carboxamide is practically insoluble in water and poorly soluble in standard ethereal solvents (like THF), cross-coupling reactions targeting the C-2 iodine must be engineered using polar aprotic co-solvents (e.g., DMF/Water mixtures) to ensure the substrate is accessible to the Palladium catalyst.

  • Formulation Strategy: If the oxazole-4-carboxamide core is retained in the final active pharmaceutical ingredient (API), its inherently low aqueous solubility will classify it as a BCS Class II or IV drug. Early formulation strategies must incorporate amorphous solid dispersions, lipid-based formulations, or cyclodextrin complexation to achieve oral bioavailability.

References

  • BenchChem. Overcoming solubility issues with 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. BenchChem Technical Support.
  • BenchChem. Physicochemical Properties of Oxazole-4-carboximidamide: An In-depth Technical Guide.
  • MilliporeSigma. PF-04802367 ≥98% (HPLC). Sigma-Aldrich Catalog.
  • National Institutes of Health (PMC). A comprehensive review on biological activities of oxazole derivatives.
  • National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.
  • Bio-protocol. 3.7. Determination of Thermodynamic Solubility.
  • Analytical Chemistry (ACS Publications). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed C2-Functionalization of 2-Iodooxazole-4-Carboxamide

Executive Summary The oxazole-4-carboxamide scaffold is a privileged motif in modern medicinal chemistry. It is a critical structural component in antiviral agents (e.g., the coronavirus inhibitor KB-2777)[1], potent kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazole-4-carboxamide scaffold is a privileged motif in modern medicinal chemistry. It is a critical structural component in antiviral agents (e.g., the coronavirus inhibitor KB-2777)[1], potent kinase inhibitors (e.g., IRAK-4 inhibitors)[2], and complex marine natural products such as the Breitfussins[3]. Functionalizing the C2 position of this heterocycle allows researchers to rapidly expand chemical space during structure-activity relationship (SAR) campaigns.

However, 2-iodooxazole-4-carboxamide presents unique synthetic challenges. The C2–I bond is highly polarized, making the oxazole ring susceptible to base-mediated electrocyclic ring-opening (yielding acyclic isocyanides) and rapid hydrodehalogenation under standard cross-coupling conditions[3]. This application note provides authoritative, self-validating protocols for the palladium-catalyzed C2-functionalization of 2-iodooxazole-4-carboxamide, emphasizing mechanistic causality and optimized reaction conditions.

Mechanistic Rationale & Structural Insights

As a Senior Application Scientist, it is crucial to understand why standard cross-coupling conditions often fail for 2-iodooxazoles and how to rationally adjust the parameters:

  • Oxidative Addition & Catalyst Selection: The C2–I bond undergoes extremely rapid oxidative addition with Pd(0) species. Consequently, the rate-limiting step shifts to transmetalation. To stabilize the resulting Pd(II) intermediate and prevent premature catalyst decay, bidentate phosphine ligands with large bite angles (such as dppf in Pd(dppf)Cl₂) are highly recommended.

  • Base Sensitivity (The Ring-Opening Problem): Strong bases (e.g., NaOtBu, KOH) or elevated temperatures will deprotonate the oxazole or attack the C2 position, leading to ring cleavage. Mild inorganic bases like Cs₂CO₃ or K₃PO₄ are mandatory[3].

  • Temperature Control: In the total synthesis of Breitfussin A, researchers found that conducting the Suzuki-Miyaura coupling at ambient temperature (22 °C) was strictly required to prevent off-target dehalogenation and preserve the integrity of the oxazole core[3].

  • Alternative Transmetalation (Negishi): For highly sensitive substrates, converting the 2-iodooxazole into an oxazol-2-ylzinc reagent via direct zinc insertion allows for Negishi-type couplings that bypass the need for an external base entirely, a strategy successfully utilized in the synthesis of (−)-Enigmazole B[4].

Quantitative Data: Cross-Coupling Modalities

The following table summarizes the optimized parameters for functionalizing 2-iodooxazole-4-carboxamide based on the nucleophilic coupling partner.

Coupling TypeNucleophileOptimal Catalyst SystemBase / AdditiveSolvent SystemTemp (°C)Typical Yield
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(dppf)Cl₂ (5–10 mol%)Cs₂CO₃ (2.0 equiv)1,4-Dioxane / H₂O (2:1)22–5060–85%
Negishi Organozinc Halides (R-ZnX)Pd(PPh₃)₄ (5 mol%)NoneTHF / Toluene25–6070–90%
Sonogashira Terminal AlkynesPd(PPh₃)₄ (5 mol%) / CuI (10 mol%)Et₃N (Solvent/Base)DMF or THF50–7050–75%

Experimental Protocols & Self-Validating Workflows

Protocol A: Mild Suzuki-Miyaura Cross-Coupling at C2

This protocol is optimized to prevent base-mediated ring-opening and hydrodehalogenation.

1. Reagent Preparation (Causality: Exclusion of Oxygen)

  • Charge a flame-dried Schlenk flask with 2-iodooxazole-4-carboxamide (1.0 equiv), the corresponding aryl boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Why Cs₂CO₃? It provides sufficient basicity to form the reactive boronate complex without triggering oxazole ring cleavage.

2. Solvent Addition & Degassing

  • Add a 2:1 mixture of 1,4-Dioxane and deionized H₂O.

  • Why this solvent system? Water is essential to dissolve the Cs₂CO₃ and activate the boronic acid, while dioxane solubilizes the polar carboxamide.

  • Degas the mixture by sparging with Argon for 15 minutes.

3. Catalyst Addition & Reaction

  • Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon.

  • Stir the reaction at ambient temperature (22 °C). Do not exceed 50 °C[3].

4. Validation & In-Process Control (IPC)

  • Self-Validating Step: After 2 hours, withdraw a 10 µL aliquot, quench in 500 µL of MeCN/H₂O, and analyze via LC-MS. You should observe the depletion of the starting material (M+H typically ~238 m/z) and the appearance of the product mass. If a mass corresponding to [M - I + H] appears, hydrodehalogenation is occurring; reduce the temperature immediately.

5. Quench & Workup

  • Dilute the mixture with EtOAc and wash with brine.

  • Self-Validating Extraction: The primary carboxamide makes the product highly polar. If the aqueous layer remains highly UV-active under a 254 nm lamp, back-extract the aqueous layer with a 10% Isopropanol/CHCl₃ mixture to recover the product.

Protocol B: Negishi-Type Coupling via Zinc Insertion

Use this protocol when the substrate is entirely intolerant to basic conditions.

1. Zincate Formation

  • Dissolve 2-iodooxazole-4-carboxamide (1.0 equiv) in anhydrous THF under Argon.

  • Add activated Zinc dust (2.0 equiv) and a catalytic amount of 1,2-dibromoethane to initiate insertion. Stir at room temperature for 1 hour to form the oxazol-2-ylzinc(II) iodide intermediate.

2. Cross-Coupling

  • In a separate flask, prepare a solution of the aryl halide (0.9 equiv) and Pd(PPh₃)₄ (0.05 equiv) in THF.

  • Transfer the zincate solution to the aryl halide solution via cannula.

  • Stir at 50 °C for 4 hours.

3. Validation & IPC

  • Quench an aliquot with saturated aqueous NH₄Cl. TLC validation (Hexanes/EtOAc) should show a distinct fluorescent spot for the cross-coupled product, confirming successful transmetalation without the need for basic additives[4].

Mechanistic & Workflow Visualizations

CatalyticCycle A 2-Iodooxazole-4-carboxamide C Oxidative Addition [Pd(II) Intermediate] A->C + Pd(0) B Pd(0) Catalyst B->C D Transmetalation (e.g., Ar-B(OH)2) C->D Base / Nucleophile E Reductive Elimination D->E E->B Catalyst Regeneration F C2-Functionalized Product E->F Product Release

Fig 1: Pd-catalyzed cross-coupling cycle for 2-iodooxazole-4-carboxamide functionalization.

Workflow N1 1. Reagent Prep Dry solvents & degas with Ar N2 2. Catalyst Addition Add Pd(dppf)Cl2 & mild base N1->N2 N3 3. Mild Reaction Stir at 22-50°C to protect oxazole N2->N3 N4 4. In-Process Control Monitor via LC-MS (avoid degradation) N3->N4 N5 5. Quench & Extract Aqueous workup (pH 7-8) N4->N5 N6 6. Purification Flash Chromatography N5->N6

Fig 2: Step-by-step experimental workflow for the functionalization of 2-iodooxazole-4-carboxamide.

References

  • Title: Screening-Identified Oxazole-4-Carboxamide KB-2777 Exhibits In Vitro Anti-Coronavirus Activity Source: Pharmaceuticals (Basel) / PMC URL: [Link]

  • Title: WO2011043371A1 - Oxazole compound (IRAK-4 inhibitors)
  • Title: A Concise Total Synthesis of Breitfussin A and B Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Total Synthesis of (−)-Enigmazole B Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application

Application Note: 2-Iodooxazole-4-Carboxamide as a Privileged Building Block for Kinase Inhibitor Discovery

Executive Summary The oxazole-4-carboxamide scaffold has emerged as a highly privileged motif in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The carboxamide functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazole-4-carboxamide scaffold has emerged as a highly privileged motif in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The carboxamide functional group at the 4-position serves as a critical hydrogen-bond donor/acceptor pair, expertly mimicking the interactions of ATP within the kinase hinge region.

To fully exploit this pharmacophore, 2-iodooxazole-4-carboxamide serves as an ideal late-stage diversification building block. Unlike its chlorinated or brominated counterparts, the 2-iodo derivative exhibits exceptional reactivity in palladium-catalyzed cross-coupling reactions. This application note details the mechanistic rationale, synthetic workflows, and self-validating experimental protocols for utilizing 2-iodooxazole-4-carboxamide to rapidly generate structurally diverse libraries for drug discovery.

Mechanistic Rationale & Structural Biology

The Strategic Value of the 4-Carboxamide

In structural biology, the 4-carboxamide group is frequently utilized to anchor small molecules into the ATP-binding pocket of kinases. For example, in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, the oxazole-4-carboxamide core forms critical bidentate hydrogen bonds with the backbone of the hinge region (specifically with Val135) [1]. This interaction is highly conserved and provides the necessary binding enthalpy to achieve nanomolar potency. Similar binding modes have been validated for Interleukin-1 receptor-associated kinase 4 (IRAK4) [2] and TYK2/JAK1 targets.

The Causality Behind the 2-Iodo Handle

The strategic placement of an iodine atom at the C2 position of the oxazole ring is driven by the fundamental kinetics of transition-metal catalysis. The carbon-iodine (C-I) bond dissociation energy is significantly lower than that of C-Br or C-Cl bonds. Consequently, the oxidative addition of Pd(0) into the C-I bond is highly exothermic and rapid [3].

This kinetic advantage is crucial for two reasons:

  • Preservation of the Carboxamide: High temperatures and harsh bases required for activating C-Cl or C-Br bonds often lead to the competitive hydrolysis of the primary carboxamide into a carboxylic acid. The 2-iodo handle allows for milder reaction conditions (e.g., 60–80 °C), preserving the integrity of the carboxamide.

  • Chemoselectivity: The rapid oxidative addition outcompetes potential off-target coordination of the palladium catalyst to the basic nitrogen atoms of the oxazole or the carboxamide, ensuring high catalytic turnover.

Synthetic Workflow & Divergent Strategy

By utilizing 2-iodooxazole-4-carboxamide, medicinal chemists can execute a divergent synthetic strategy, branching out into distinct chemical spaces via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.

G Core 2-Iodooxazole-4-carboxamide (Privileged Scaffold) Suzuki Suzuki-Miyaura Coupling (Boronic Acids/Esters) Core->Suzuki Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 80°C Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Core->Buchwald Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd(PPh3)4, CuI Et3N, DMF, 60°C Prod1 2-Aryl-oxazole-4-carboxamides Target: GSK-3β / IRAK4 Suzuki->Prod1 Prod2 2-Amino-oxazole-4-carboxamides Target: JAK1 / TYK2 Buchwald->Prod2 Prod3 2-Alkynyl-oxazole-4-carboxamides Target: Conformational Probes Sonogashira->Prod3

Caption: Divergent synthesis of kinase inhibitors from 2-iodooxazole-4-carboxamide via Pd-catalysis.

Quantitative Data Presentation

The table below summarizes the optimized reaction parameters and expected outcomes when utilizing 2-iodooxazole-4-carboxamide across various coupling modalities.

Reaction ModalityCatalyst SystemBase / SolventTemp (°C)Typical YieldTarget Relevance
Suzuki-Miyaura Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃ / 1,4-Dioxane:H₂O (4:1)80 °C65–85%GSK-3β, IRAK4 [1][2]
Buchwald-Hartwig Pd₂(dba)₃ (5 mol%) + XantphosCs₂CO₃ / 1,4-Dioxane100 °C50–75%JAK1, TYK2
Sonogashira Pd(PPh₃)₄ (5 mol%) + CuIEt₃N / DMF60 °C70–90%Chemical Probes
Negishi Pd(PPh₃)₄ (5 mol%)None / THF25–65 °C40–65%Breitfussin Analogs [3]

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and mechanistic rationales are embedded to ensure reproducibility and troubleshooting capability.

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 2-Aryl-oxazole-4-carboxamides)

Objective: To couple 2-iodooxazole-4-carboxamide with an aryl boronic acid while preventing carboxamide hydrolysis.

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodooxazole-4-carboxamide (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv, 1.2 mmol), and Cs₂CO₃ (2.5 equiv, 2.5 mmol).

    • Causality: Cs₂CO₃ is chosen over NaOH or KOH because its milder basicity prevents the nucleophilic attack on the carboxamide carbonyl, thus avoiding hydrolysis to the corresponding carboxylic acid.

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Sparge the mixture with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes and promotes the unwanted oxidative homocoupling of the boronic acid (yielding biaryl byproducts).

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol). Seal the flask and heat to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Monitoring (Self-Validation): Monitor the reaction via LC-MS or TLC. The disappearance of the 2-iodooxazole-4-carboxamide peak (which has a distinct UV signature) validates the completion of oxidative addition and transmetalation.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (typically utilizing a gradient of Dichloromethane/Methanol due to the polarity of the carboxamide).

Protocol B: Buchwald-Hartwig Amination (Synthesis of 2-Amino-oxazole-4-carboxamides)

Objective: To couple a primary or secondary amine to the C2 position while suppressing competitive binding of the substrate's own carboxamide nitrogen.

  • Reagent Assembly: In an oven-dried, argon-purged vial, combine 2-iodooxazole-4-carboxamide (1.0 equiv, 1.0 mmol), the target amine (1.5 equiv, 1.5 mmol), Pd₂(dba)₃ (0.05 equiv, 0.05 mmol), Xantphos (0.10 equiv, 0.10 mmol), and finely powdered anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

    • Causality: The choice of Xantphos is critical. It is a bidentate ligand with a large bite angle (~108°). This specific geometry enforces a highly strained Pd(II) intermediate following amine coordination, which dramatically accelerates the final reductive elimination step to form the C-N bond. Without this, the palladium may preferentially coordinate to the endogenous carboxamide, leading to oligomerization or dead-end complexes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (8 mL) that has been previously degassed via freeze-pump-thaw cycling.

  • Reaction Execution: Seal the vial with a Teflon-lined cap and heat at 100 °C for 12 hours.

    • Causality: Amination requires slightly higher thermal energy than Suzuki couplings to overcome the activation barrier of the reductive elimination of the electron-rich amine.

  • Workup: Cool the mixture, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the pure 2-amino-oxazole-4-carboxamide derivative.

References

  • Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery Journal of Medicinal Chemistry (2019). URL:[Link]

  • Design, synthesis, and pharmacological evaluation of N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives as interleukin-1 receptor-associated kinase 4 inhibitors with reduced potential for cytochrome P450 1A2 induction Bioorganic & Medicinal Chemistry (2023). URL:[Link]

  • A Concise Total Synthesis of Breitfussin A and B Organic Letters (2014). URL:[Link]

  • Radiofluorination of oxazole-carboxamides for preclinical PET neuroimaging of GSK-3 Nuclear Medicine and Biology (2022). URL:[Link]

Method

Application Notes and Protocols: Step-by-Step Synthesis of Oxazole Derivatives from 2-Iodooxazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction Oxazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds. Their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties, make them a focal point of synthetic efforts. This guide provides a detailed, in-depth exploration of the synthesis of various oxazole derivatives, starting from the versatile building block, 2-iodooxazole-4-carboxamide. This starting material is particularly valuable due to the reactivity of the C2-iodo substituent, which allows for a range of palladium-catalyzed cross-coupling reactions to introduce molecular diversity.

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to provide a robust and reproducible guide for researchers. The protocols described herein are designed to be self-validating, with an emphasis on scientific integrity and authoritative grounding.

Strategic Overview: Functionalization of the Oxazole Core

The synthetic strategy hinges on the selective functionalization of the 2-position of the oxazole ring. The carbon-iodine bond at this position is susceptible to a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. The primary transformations covered in this guide are:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds (arylation and vinylation).

  • Stille Coupling: An alternative method for C(sp²)–C(sp²) bond formation, particularly useful when boronic acids are unstable or unavailable.[1][2]

  • Sonogashira Coupling: For the introduction of alkynyl moieties (C(sp²)–C(sp) bond formation).

  • Buchwald-Hartwig Amination: For the synthesis of 2-aminooxazole derivatives (C(sp²)–N bond formation).

The choice of reaction depends on the desired final product and the availability of starting materials. Each of these methods offers a reliable route to novel oxazole derivatives with potential therapeutic applications.

Experimental Workflow Overview

G start 2-Iodooxazole-4-carboxamide suzuki Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acid) start->suzuki stille Stille Coupling (Organostannane) start->stille sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine) start->buchwald product_aryl 2-Aryl/Vinyloxazole-4-carboxamide suzuki->product_aryl product_stille 2-Aryl/Vinyloxazole-4-carboxamide stille->product_stille product_alkynyl 2-Alkynyloxazole-4-carboxamide sonogashira->product_alkynyl product_amino 2-Aminooxazole-4-carboxamide buchwald->product_amino

Caption: Synthetic pathways from 2-iodooxazole-4-carboxamide.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl/Vinyloxazole-4-carboxamides

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[3][4] It involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[3] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[3]

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodooxazole-4-carboxamide to form a Pd(II) intermediate.[3][5]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[3][5]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd2_intermediate R-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (R'-B(OR)2) pd2_intermediate->transmetalation pd2_coupled R-Pd(II)L_n-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-iodooxazole-4-carboxamide with an arylboronic acid.

Materials:

  • 2-Iodooxazole-4-carboxamide

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (or other suitable solvent system like DME/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-iodooxazole-4-carboxamide (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., Na₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%) and the ligand (e.g., PPh₃, 0.1 mmol, 10 mol%) if not using a pre-formed catalyst complex like Pd(PPh₃)₄. Add this mixture to the Schlenk flask. If using Pd(PPh₃)₄, add it directly (0.05 mmol, 5 mol%).

  • Solvent Addition: Degas the solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL) by bubbling with an inert gas for 15-20 minutes. Add the degassed solvent to the Schlenk flask via syringe.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with inert gas three times to ensure an oxygen-free environment.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[6]

Data Presentation: Representative Reaction Conditions and Yields
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90685
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100492
33-Thienylboronic acidPdCl₂(dppf) (3)Na₂CO₃DME/H₂O85878
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O80375

Yields are for isolated, purified products and are representative. Optimization may be required for specific substrates.

Part 2: Stille Coupling as an Alternative Arylation Method

The Stille coupling provides a powerful alternative to the Suzuki-Miyaura reaction, utilizing organostannane reagents.[7][8] While concerns about the toxicity of tin byproducts exist, the reaction is highly versatile and often succeeds where other methods fail.[7][9] It is particularly useful for coupling partners that are sensitive to the basic conditions of the Suzuki reaction.[8]

Mechanistic Overview

The catalytic cycle of the Stille coupling is analogous to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[10] The key difference lies in the transmetalation step, where the organic group is transferred from the tin reagent to the palladium center.[10]

Detailed Protocol: Stille Coupling

Materials:

  • 2-Iodooxazole-4-carboxamide

  • Organostannane (e.g., tributyl(phenyl)stannane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand

  • Anhydrous toluene or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 2-iodooxazole-4-carboxamide (1.0 mmol, 1.0 eq) in anhydrous toluene (10 mL).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the ligand (e.g., P(o-tol)₃, 0.1 mmol, 10 mol%).

  • Reagent Addition: Add the organostannane (e.g., tributyl(phenyl)stannane, 1.2 mmol, 1.2 eq) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). To remove tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL), stirring vigorously for 30 minutes for each wash.[10]

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 3: Sonogashira Coupling for the Synthesis of 2-Alkynyl-oxazole-4-carboxamides

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl or vinyl halide and an sp carbon of a terminal alkyne.[11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11][12] The resulting alkynyl-substituted oxazoles are valuable intermediates for further transformations or as final products with potential biological activity.

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11] The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[11]

Detailed Protocol: Sonogashira Coupling

Materials:

  • 2-Iodooxazole-4-carboxamide

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous THF or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-iodooxazole-4-carboxamide (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the copper co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 eq). Degas the mixture with a stream of inert gas for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC. This typically takes 2-8 hours.

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove insoluble salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Part 4: Buchwald-Hartwig Amination for 2-Aminooxazole Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[13][14] This reaction is instrumental in synthesizing aryl amines from aryl halides and has become a vital tool in medicinal chemistry.[13] Applying this methodology to 2-iodooxazole-4-carboxamide provides access to a diverse range of 2-aminooxazole-4-carboxamides.

Mechanistic Pathway

The generally accepted mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium amido complex.[15][16] Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[15]

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Iodooxazole-4-carboxamide

  • Primary or secondary amine (e.g., morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq).

  • Reagent Addition: Add 2-iodooxazole-4-carboxamide (1.0 mmol, 1.0 eq).

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 1.2 eq).

  • Inert Atmosphere: Seal the tube and purge with inert gas.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

Conclusion

The protocols and insights provided in this guide offer a comprehensive framework for the synthesis of diverse oxazole derivatives from 2-iodooxazole-4-carboxamide. By understanding the underlying principles of these powerful palladium-catalyzed cross-coupling reactions, researchers can effectively design and execute synthetic routes to novel compounds for drug discovery and development. The key to success lies in careful optimization of reaction conditions for each specific substrate and the diligent purification of the final products.

References

  • Benchchem. Technical Support Center: Purification of 3-Chloro-1,2-oxazole and Its Derivatives.
  • ResearchGate. Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions.
  • ResearchGate. Cross-Coupling Reaction of Oxazoles. Available from: [Link]

  • ACS Publications. Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters. Available from: [Link]

  • IGNITED MINDS. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Available from: [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • ACS Publications. Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Organic Letters. Available from: [Link]

  • ResearchGate. Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. Available from: [Link]

  • ACS Publications. Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. The Journal of Organic Chemistry. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Scientific Research Publishing. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Wikipedia. Stille reaction. Available from: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. Prototypical Buchwald-Hartwig amination mechanism. Available from: [Link]

  • PubMed. Regioselective palladium cross-coupling of 2,4-dihalooxazoles: convergent synthesis of trisoxazoles. Available from: [Link]

  • PMC. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Wiley Online Library. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

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Application

Application Note: Palladium-Catalyzed C5-H Arylation of 2-Iodooxazole-4-Carboxamide for the Rapid Diversification of Privileged Scaffolds

Abstract The oxazole-4-carboxamide framework is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] Efficient and modular strategies for the late-stage...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The oxazole-4-carboxamide framework is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] Efficient and modular strategies for the late-stage functionalization of this core are critical for accelerating drug discovery programs. This application note details a robust methodology for the direct C5–H arylation of 2-iodooxazole-4-carboxamide derivatives using palladium catalysis. We provide a comprehensive overview of the mechanistic rationale, detailed step-by-step protocols, and strategies for leveraging the 2-iodo group for subsequent orthogonal functionalization. This direct C–H activation approach offers a highly atom-economical and efficient alternative to traditional cross-coupling methods, enabling the rapid generation of complex, multi-arylated oxazoles from a single, versatile building block.[3]

Introduction and Scientific Rationale

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a transformative tool in modern organic synthesis, minimizing the need for pre-functionalized starting materials and reducing waste.[4] For heterocyclic scaffolds like oxazoles, which are prevalent in pharmaceuticals and natural products, direct C–H arylation provides a powerful method for structural diversification.[5][6]

The 2-iodooxazole-4-carboxamide core is a particularly strategic starting material. It possesses two distinct sites for modification:

  • The C5–H Bond: The most acidic proton on the oxazole ring, making it susceptible to activation. The carboxamide group at the C4 position can act as a directing group, further facilitating regioselective metalation at the C5 position.[7][8]

  • The C2–Iodo Bond: A classic handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), known to be significantly more reactive than the corresponding bromo- or chloro-analogs.[9][10]

This dual reactivity allows for a sequential, one-pot, or orthogonal approach to synthesizing 2,5-disubstituted oxazoles, a class of compounds with significant therapeutic potential.[11] This guide focuses on the initial, critical step: the selective arylation of the C5–H bond.

Mechanistic Principles of Palladium-Catalyzed C5–H Arylation

The accepted mechanism for the direct arylation of electron-deficient heterocycles like oxazoles often proceeds through a Concerted Metalation-Deprotonation (CMD) pathway.[12][13] This mechanism avoids the formation of discrete organometallic intermediates of the heterocycle, which can be unstable.

Key Components and Their Roles:

  • Palladium(II) Precatalyst (e.g., Pd(OAc)₂): The active catalyst that facilitates the C–H bond cleavage.

  • Ligand (e.g., Bulky Phosphines like JohnPhos or P(o-tol)₃): Essential for stabilizing the palladium center, promoting the desired reactivity, and facilitating the crucial reductive elimination step.[7]

  • Base (e.g., K₂CO₃, Cs₂CO₃, KOAc): Acts as a proton acceptor in the C–H activation step. The choice of base can significantly influence reaction efficiency.

  • Aryl Halide (Ar-X): The arylation source. While aryl iodides are most reactive, this protocol is also effective with aryl bromides and, in some cases, chlorides.[5][7][14]

  • Solvent (e.g., Toluene, Dioxane): A non-polar aprotic solvent is typically preferred to favor the desired C-2 arylation selectivity in related systems, though polar aprotic solvents can also be effective.[14]

Below is a diagram illustrating the proposed catalytic cycle.

Catalytic_Cycle_CH_Arylation Pd_II Pd(II)L₂ Intermediate1 CMD Transition State Pd_II->Intermediate1 C-H Activation (CMD Pathway) center Substrate Oxazole-C5-H + Ar-X Palladacycle Ar-Pd(II)-Oxazole Intermediate1->Palladacycle Forms Palladacycle + HX Product Arylated Oxazole Palladacycle->Product Reductive Elimination Pd_0 Pd(0)L₂ Palladacycle->Pd_0 Pd_0->Pd_II Oxidative Addition (with Ar-X)

Figure 1: Proposed Catalytic Cycle for Direct C-H Arylation.

Experimental Application Notes & Protocols

Materials and Reagents
  • Substrate: N-Aryl/Alkyl-2-iodooxazole-4-carboxamide (1.0 equiv)

  • Arylating Agent: Aryl halide (iodide, bromide, or chloride) (1.2–1.5 equiv)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (2–5 mol%)

  • Ligand: JohnPhos or other suitable phosphine ligand (4–10 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

  • Equipment: Schlenk tube or sealed reaction vial, magnetic stirrer/hotplate, inert atmosphere manifold (Argon or Nitrogen).

Safety Precaution: Palladium catalysts and phosphine ligands should be handled in a fume hood. Anhydrous solvents are flammable. Appropriate personal protective equipment (PPE) must be worn.

Protocol 1: General Procedure for C5–H Arylation

This protocol provides a robust starting point for the C5-arylation of the 2-iodooxazole-4-carboxamide core. Optimization may be required for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), JohnPhos (e.g., 0.04 mmol, 4 mol%), and K₂CO₃ (e.g., 2.0 mmol, 2.0 equiv).

  • Reagent Addition: Add the N-substituted 2-iodooxazole-4-carboxamide (1.0 mmol, 1.0 equiv) and the aryl halide (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (3-5 mL) via syringe.

  • Reaction Execution: Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 110–130 °C. Stir vigorously for 12–24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.[15]

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-iodo-5-aryloxazole-4-carboxamide product.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Reaction Conditions and Substrate Scope

The following tables summarize typical reaction parameters and the expected compatibility with various arylating agents.

Table 1: Representative Reaction Conditions for C5-H Arylation

ParameterConditionRationale / Comment
Catalyst Pd(OAc)₂ (2-5 mol%)A reliable and common Pd(II) source.
Ligand JohnPhos (4-10 mol%)Bulky, electron-rich ligand that promotes efficient reductive elimination.[7]
Base K₂CO₃ (2 equiv)Effective and economical base for the CMD step. Cs₂CO₃ may improve yields for less reactive substrates.
Arylating Agent Aryl Iodide/Bromide (1.2 equiv)Aryl iodides are generally more reactive. Aryl chlorides may require more forcing conditions or specialized catalysts.[5]
Solvent Toluene or DioxaneAnhydrous conditions are crucial for reproducibility.
Temperature 110-130 °CSufficient thermal energy is required to drive the C-H activation and catalytic cycle.
Time 12-24 hReaction time is substrate-dependent and should be monitored.

Table 2: Expected Substrate Scope for Aryl Halides

Aryl Halide SubstituentExpected ReactivityNotes
Electron-donating (e.g., -OMe, -Me)Good to ExcellentReactions are typically clean and high-yielding.
Electron-neutral (e.g., -H, -Ph)Good to ExcellentServes as a reliable benchmark for the reaction.
Electron-withdrawing (e.g., -CF₃, -CN, -CO₂Me)Moderate to GoodMay require slightly longer reaction times or higher catalyst loading. Tolerates a broad range of functional groups.[7][16]
Sterically Hindered (e.g., ortho-substituted)ModerateYields may be lower due to steric hindrance affecting the CMD transition state.
Heteroaryl Halides (e.g., 3-bromopyridine)GoodGenerally well-tolerated, providing access to complex bi-heterocyclic structures.[5]

Advanced Synthetic Strategies

The true power of the 2-iodooxazole-4-carboxamide scaffold lies in its capacity for sequential, orthogonal functionalization. The product from the C5–H arylation is a perfect substrate for a subsequent cross-coupling reaction at the C2-iodo position.

Orthogonal_Strategy Start 2-Iodooxazole-4-carboxamide Step1 Protocol 1: Pd-Catalyzed C5-H Arylation (with Ar¹-X) Start->Step1 Intermediate 2-Iodo-5-aryl¹-oxazole-4-carboxamide Step1->Intermediate Step2 Suzuki Coupling: Pd(PPh₃)₄, Base (with Ar²-B(OH)₂) Intermediate->Step2 FinalProduct 2-Aryl²-5-aryl¹-oxazole-4-carboxamide (Diversified Product) Step2->FinalProduct

Figure 2: Workflow for Orthogonal Diversification.

This two-step sequence allows for the controlled and predictable installation of two different aryl groups (Ar¹ and Ar²) onto the oxazole core, dramatically expanding the accessible chemical space from a single starting material.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(OAc)₂ degraded).2. Insufficiently inert atmosphere (O₂ present).3. Poor quality solvent (not anhydrous).4. Base is not strong enough.1. Use fresh, high-purity catalyst.2. Ensure proper Schlenk technique; perform several vacuum/backfill cycles.3. Use freshly distilled or commercially available anhydrous solvent.4. Switch to a stronger base like Cs₂CO₃.
Formation of Side Products 1. Homo-coupling of the aryl halide.2. Decomposition of starting material or product at high temp.1. Ensure a slight excess, but not a large excess, of the aryl halide. Ensure proper degassing.2. Lower the reaction temperature and extend the reaction time.
Difficulty in Purification 1. Residual palladium catalyst.2. Product has similar polarity to starting material.1. Ensure filtration through Celite is performed carefully. A silica plug can also be used.2. Use a shallow gradient during column chromatography for better separation.

Conclusion

The palladium-catalyzed direct C5–H arylation of 2-iodooxazole-4-carboxamide is a highly effective and versatile strategy for the synthesis of functionalized heterocyclic compounds. This method demonstrates excellent functional group tolerance and provides a modular entry point for creating diverse molecular libraries. By combining this C–H activation protocol with subsequent cross-coupling at the C2 position, researchers in drug discovery and materials science can rapidly access complex and valuable 2,5-diaryloxazole derivatives.

References

  • Verrier, C., Martin, T., Hoarau, C., & Marsais, F. (2008). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry, 73(19), 7383–7386. [Link]

  • Shen, X.-B., Zhang, Y., Chen, W.-X., Xiao, Z.-K., Hu, T.-T., & Shao, L.-X. (2014). Direct C–H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex. Organic Letters, 16(7), 1984–1987. [Link]

  • Shen, X.-B., et al. (2014). Direct C–H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex. ACS Publications. [Link]

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581. [Link]

  • Bellina, F., & Cauteruccio, S. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1640–1669. [Link]

  • Wang, D., Wang, Y., Li, C., & Huang, J. (2015). Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Organic Letters, 17(19), 4926–4929. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2008). Direct Arylation of Oxazoles at C2. A Concise Approach to Consecutively Linked Oxazoles. Organic Letters, 10(14), 3073–3076. [Link]

  • Wang, D., et al. (2015). Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. PubMed. [Link]

  • Ueura, K., Satoh, T., & Miura, M. (2005). Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Chemistry Letters, 34(8), 1132–1133. [Link]

  • Kasnia, R. (2025). Recent advance in oxazole-based medicinal chemistry. ResearchGate. [Link]

  • Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094–5115. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Realini, N., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(24), 15829–15855. [Link]

  • Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(38), 13194–13196. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Gandeepan, P., & Ackermann, L. (2026). Noble Metal-Catalyzed C–H Activation and Functionalization: Mechanistic Foundations and Emerging Electrochemical Strategies. MDPI. [Link]

  • Sharma, S., & Kumar, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Seiple, I. B., et al. (2010). Direct C-H arylation of electron-deficient heterocycles with arylboronic acids. PubMed - NIH. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Leśniak, S., & Węgrzyn, M. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(15), 5005. [Link]

  • OpenChemHub. (2024). Science Talks Lecture 144: Distal C-H Functionalization via Electrophilic C-H Metallation. YouTube. [Link]

  • Kumar, R., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Organic Chemistry, 26(1), 3-31. [Link]

  • Asati, V., & Srivastava, S. K. (2016). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 10(1), 57. [Link]

  • Marder, S. R., & Blakey, S. B. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Functionalization. ACS Catalysis, 8(5), 4128–4143. [Link]

  • Wang, H., et al. (2023). Site-Selective Arylation of Carboxamides from Unprotected Peptides. Journal of the American Chemical Society. [Link]

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Method

Application Note: Nucleophilic Substitution Protocols for 2-Iodooxazole-4-carboxamide

Introduction and Mechanistic Rationale The oxazole ring is a privileged heterocyclic scaffold widely embedded in natural products and synthetic pharmaceuticals. While unsubstituted oxazoles are generally resistant to nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The oxazole ring is a privileged heterocyclic scaffold widely embedded in natural products and synthetic pharmaceuticals. While unsubstituted oxazoles are generally resistant to nucleophilic aromatic substitution ( SN​Ar ), strategic halogenation fundamentally alters their reactivity profile. The substitution of halogens on the oxazole ring follows a strict regioselective order: C-2 ≫ C-4 > C-5[1].

2-Iodooxazole-4-carboxamide represents a highly activated electrophilic hub. The causality behind its extreme reactivity at the C-2 position is three-fold:

  • Heteroatom Stabilization : The C-2 carbon is flanked by electronegative oxygen and nitrogen atoms, which stabilize the Meisenheimer-like transition state during nucleophilic attack.

  • Electron-Withdrawing Activation : The 4-carboxamide group acts as a strong electron-withdrawing group (EWG), further depleting electron density at the C-2 position and lowering the lowest unoccupied molecular orbital (LUMO) energy of the ring[2].

  • Leaving Group Thermodynamics : Iodine is an exceptional leaving group. Its large atomic radius and high polarizability result in a weak C-I bond, making it highly susceptible to displacement by amines, thiols, and alkoxides without the strict need for transition-metal catalysis[3].

G A 2-Iodooxazole 4-carboxamide C Meisenheimer-like Intermediate A->C Addition B Nucleophile (Amine/Thiol) B->C D Iodide Elimination C->D Rearomatization E 2-Substituted Product D->E Product

Mechanistic pathway of C-2 nucleophilic substitution on oxazole.

Quantitative Reaction Parameters

The choice of nucleophile dictates the required basicity and thermal conditions. The following table summarizes optimized parameters for displacing the C-2 iodine atom based on empirical medicinal chemistry workflows.

Nucleophile ClassExample ReagentOptimal BaseSolventTemp (°C)Time (h)Expected Yield (%)
Primary Amine BenzylamineDIPEA (2.5 eq)DMF804-675-85
Secondary Amine MorpholineK₂CO₃ (2.0 eq)MeCN602-480-90
Aryl Thiol ThiophenolCs₂CO₃ (1.5 eq)DMF25-501-285-95
Alkoxide Sodium methoxideNone (Pre-formed)MeOH651260-70

Experimental Protocols

Protocol A: Direct Amination (Synthesis of 2-Aminooxazole-4-carboxamides)

This protocol utilizes an SN​Ar pathway to install aliphatic or aromatic amines at the C-2 position.

Step-by-Step Methodology:

  • System Preparation : In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodooxazole-4-carboxamide (1.0 equiv, 1.0 mmol). Purge the flask with dry nitrogen for 5 minutes.

  • Solvent Addition : Inject anhydrous N,N-Dimethylformamide (DMF) (5.0 mL). Causality: Anhydrous polar aprotic solvents like DMF are critical as they solvate the nucleophile while stabilizing the highly polar Meisenheimer transition state, significantly accelerating the reaction rate.

  • Base Introduction : Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol) via syringe. Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the generated hydroiodic acid (HI). If HI is not neutralized, it will protonate the incoming amine nucleophile, halting the reaction.

  • Nucleophile Addition : Add the desired amine (e.g., morpholine) (1.2 equiv, 1.2 mmol) dropwise at room temperature.

  • Thermal Activation : Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously for 2 to 4 hours. Causality: While the C-2 position is activated, secondary aliphatic amines experience steric hindrance. Moderate thermal energy overcomes this activation barrier.

  • Reaction Monitoring : Monitor the reaction via LC-MS. The starting material (M+H = 238.9) should disappear, replaced by the product mass (e.g., for morpholine, M+H = 198.2).

  • Work-up : Cool the mixture to ambient temperature. Quench by pouring into ice-cold distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Washing & Purification : Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL). Causality: LiCl effectively partitions DMF into the aqueous phase, preventing solvent contamination during chromatography. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: 0-5% MeOH in DCM).

Workflow Step1 1. Reagent Prep (Dry DMF, N2) Step2 2. Base & Nu: Addition (DIPEA, Amine) Step1->Step2 Step3 3. Thermal Activation (60-80°C) Step2->Step3 Step4 4. LC-MS Monitoring Step3->Step4 Step5 5. Aqueous Work-up (EtOAc/H2O) Step4->Step5 Step6 6. Chromatography Step5->Step6

Step-by-step experimental workflow for nucleophilic substitution.

Protocol B: Thioetherification (Synthesis of 2-Thiooxazole-4-carboxamides)

Thiols are softer, more potent nucleophiles than amines. Consequently, this reaction can often proceed at room temperature.

Step-by-Step Methodology:

  • Preparation : Dissolve 2-iodooxazole-4-carboxamide (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Selection : Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv, 1.5 mmol). Causality: The large cesium cation weakly coordinates to the thiolate anion (the "naked anion" effect), maximizing the nucleophilicity of the sulfur atom compared to sodium or potassium salts.

  • Nucleophile Addition : Add the aryl or alkyl thiol (1.1 equiv, 1.1 mmol) dropwise. Caution: Perform in a well-ventilated fume hood due to the noxious odor of thiols.

  • Reaction : Stir at 25 °C for 1-2 hours. Because of the high nucleophilicity of the thiolate, heating is rarely required and may lead to side-product formation (e.g., thioether cleavage).

  • Work-up : Quench with water (20 mL). If the product precipitates, collect it directly via vacuum filtration. Otherwise, extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Protocol Self-Validation and Troubleshooting

To ensure the trustworthiness of the synthesized compounds, the following self-validating analytical checks must be performed:

  • ¹H NMR Spectroscopy : The defining feature of a successful substitution is the chemical shift of the oxazole C-5 proton. In the 2-iodo starting material, the C-5 proton typically resonates downfield. Upon substitution with an electron-donating group (like an amine or ether), the C-5 proton will shift upfield (e.g., from ~8.2 ppm to ~7.4 - 7.6 ppm) due to increased electron shielding across the conjugated ring system.

  • Troubleshooting Sluggish Reactions : If LC-MS indicates incomplete conversion after 6 hours, do not simply increase the temperature, as the carboxamide group may undergo thermal degradation. Instead, transition to a Palladium-catalyzed cross-coupling utilizing Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in 1,4-Dioxane at 90 °C to force the substitution[2].

References
  • [2] Physical and chemical properties of Ethyl 2-iodooxazole-4-carboxylate. BenchChem.

  • [1] Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis.

  • [3] General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. ACS Publications (Organic Letters).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2-iodooxazole-4-carboxamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the synthesis of highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the synthesis of highly functionalized heterocycles. The synthesis of 2-iodooxazole-4-carboxamide is notoriously challenging due to the inherent instability of the oxazole ring under strongly basic conditions and the competing acidity of the carboxamide protons.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind low yields, establish a self-validating experimental workflow, and provide actionable solutions to ensure reproducible, high-yielding iodination at the C-2 position.

Part 1: Mechanistic Overview & Causal Analysis

The failure to isolate 2-iodooxazole-4-carboxamide in high yields typically stems from two competing mechanistic pathways that destroy the active intermediate before it can be trapped by an iodine source:

  • Electrocyclic Ring Opening (The Isocyanide Trap): When an oxazole is deprotonated at the C-2 position using traditional lithium bases (like n -BuLi or LDA), the resulting 2-lithiooxazole does not remain a stable cyclic anion. Instead, it exists in a rapid, temperature-dependent equilibrium with its acyclic valence tautomer, a 2-(isocyano)enolate[1],[2]. At temperatures above -78 °C, this equilibrium shifts irreversibly toward the ring-opened degradation product, leading to complex, intractable black tar[1].

  • Amide Proton Interference: The primary carboxamide at the C-4 position contains highly acidic N-H protons. If left unprotected, the base will preferentially deprotonate the amide rather than the C-2 carbon. This necessitates the use of excess base, which promotes the formation of insoluble poly-metalated aggregates and drastically reduces the efficiency of the electrophilic quench.

To bypass these failure modes, we must engineer a protocol that masks the acidic amide protons and utilizes a specialized base to stabilize the cyclic metalated intermediate.

RingOpening Start Protected Oxazole Base Metalation Start->Base Intermediate 2-Metalated Oxazole (Active Species) Base->Intermediate TMPMgCl·LiCl (-40°C) Degradation Acyclic Isocyanide Enolate (Ring-Opened Dead End) Base->Degradation n-BuLi or Temp > -40°C Intermediate->Degradation Thermal Equilibration Product 2-Iodooxazole (Target Product) Intermediate->Product 1,2-Diiodoethane

Fig 1: Mechanistic divergence in oxazole C-2 metalation based on base selection and temperature.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns black instantly upon adding n -BuLi, and I recover no product. What is happening? A: This is the classic visual signature of electrocyclic ring opening. Lithium bases generate a "hard" 2-lithiooxazole that rapidly isomerizes to the acyclic isocyanide enolate[1]. To solve this, switch to Knochel’s Turbo Grignard (TMPMgCl·LiCl). The magnesium coordinates differently, stabilizing the cyclic form, while the lithium chloride breaks up unreactive aggregates[3]. This allows metalation to occur cleanly at -40 °C without fragmentation[3].

Q2: I switched to TMPMgCl·LiCl, but my yield is still under 20%. LC-MS shows unreacted starting material. Why? A: You are likely experiencing Brønsted acid-base interference from the C-4 carboxamide. TMPMgCl·LiCl is a strong, non-nucleophilic base, but it will still preferentially deprotonate the N-H bonds of an unprotected amide before metalating the C-2 position. You must protect the amide (e.g., using a Trityl group) prior to the metalation step.

Q3: Why should I use 1,2-diiodoethane instead of elemental iodine ( I2​ ) for the quench? A: Elemental iodine is a strong oxidant. When added to electron-rich metalated heterocycles, it frequently causes oxidative dimerization (forming bis-oxazoles) rather than clean iodination. 1,2-Diiodoethane acts as a mild, dedicated I+ source. Upon transferring the iodine atom, it decomposes into volatile ethylene gas, driving the reaction forward cleanly and simplifying purification.

Part 3: Quantitative Data & Optimization

The table below summarizes the causal relationship between base selection, temperature, and isolated yield during the C-2 iodination of protected oxazole-4-carboxamide.

Table 1: Impact of Base Selection and Temperature on C-2 Iodination Yield

Base SystemTemperature (°C)ElectrophileMajor ObservationIsolated Yield (%)
n -BuLi-78 to RT I2​ Complete degradation to acyclic isocyanide< 5%
LiHMDS-78 I2​ Incomplete conversion; highly temperature sensitive35 - 45%
TMPMgCl·LiCl-40 I2​ Clean metalation; minor oxidative dimerization75 - 82%
TMPMgCl·LiCl -40 1,2-Diiodoethane Highly stable intermediate; clean trapping 85 - 92%

Part 4: Validated Experimental Workflows

To guarantee success, we employ a self-validating, three-step protocol: Protection, Metalation/Iodination, and Deprotection.

Workflow Step1 Oxazole-4-carboxamide Step2 Trityl Protection (TrCl, Et3N, DMAP) Step1->Step2 Mask acidic NH Step3 Metalation (TMPMgCl·LiCl, -40°C) Step2->Step3 Regioselective C-2 deprotonation Step4 Electrophilic Trapping (1,2-Diiodoethane) Step3->Step4 Avoid ring opening Step5 Deprotection (TFA/DCM) Step4->Step5 Remove Tr group Product 2-Iodooxazole-4-carboxamide Step5->Product Final Isolation

Fig 2: Validated end-to-end synthetic workflow for 2-iodooxazole-4-carboxamide.

Step 1: Trityl Protection of Oxazole-4-carboxamide

Causality: Masks the acidic N-H protons to prevent base consumption and direct the base exclusively to the C-2 position.

  • Suspend oxazole-4-carboxamide (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add triethylamine (2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Add trityl chloride (TrCl, 1.1 equiv) portion-wise at 0 °C.

  • Stir at room temperature for 4 hours. Wash with water, dry over Na2​SO4​ , and concentrate to yield the N-trityl protected intermediate.

Step 2: Regioselective Metalation and Iodination

Causality: Utilizes a magnesium-based turbo Grignard to form a stable cyclic magnesiated intermediate, preventing ring-opening[3].

  • Dissolve the N-trityl protected oxazole in anhydrous THF (0.2 M) under argon.

  • Cool the solution strictly to -40 °C using a dry ice/acetonitrile bath.

  • Dropwise add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/toluene). Stir for 30 minutes at -40 °C.

    • Self-Validating Checkpoint: Before adding the electrophile, quench a 0.1 mL aliquot of the reaction mixture with D2​O . LC-MS analysis must show >95% deuterium incorporation at the C-2 position. If conversion is low, titrate your TMPMgCl·LiCl base.

  • Add a solution of 1,2-diiodoethane (1.5 equiv) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via flash chromatography.

Step 3: Deprotection

Causality: Cleaves the trityl group under mild acidic conditions to reveal the target primary carboxamide.

  • Dissolve the iodinated intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Add a drop of triisopropylsilane (TIPS) as a trityl cation scavenger.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with ethyl acetate to isolate pure 2-iodooxazole-4-carboxamide.

References

  • Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn. National Institutes of Health (NIH).[Link]

  • A Two-Stage Iterative Process for the Synthesis of Poly-oxazoles. Organic Letters (ACS Publications).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Scale-Up Guide for 2-Iodooxazole-4-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up of densely functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up of densely functionalized heterocycles. The synthesis of 2-iodooxazole-4-carboxamide presents a classic scale-up challenge: balancing the extreme reactivity of lithiated intermediates with the sensitive nature of a primary carboxamide.

Directly scaling up bench-top iodination protocols often leads to catastrophic yield drops, intractable emulsions, and the generation of acyclic byproducts. This guide deconstructs the mechanistic causality behind these failures and provides self-validating, field-proven protocols to ensure high-fidelity scale-up.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first understand the thermodynamic and kinetic landscape of the reaction. The direct lithiation of oxazole-4-carboxamide is fraught with competing side reactions, primarily driven by the acidity of the amide protons and the instability of the oxazole ring under basic conditions.

G SM Oxazole-4-carboxamide (Starting Material) AmideDeprot N-Lithiated Amide (Base Consumption) SM->AmideDeprot Base (1st eq) Fast Intermediate 2-Lithiooxazole-4-carboxamide (Reactive Dianion) AmideDeprot->Intermediate Base (2nd eq) -78°C, Slow Desired 2-Iodooxazole-4-carboxamide (Target Product) Intermediate->Desired I2 or NIS Quench Rapid Mixing RingOpen Isocyanoenolate (Ring-Opened Byproduct) Intermediate->RingOpen Temp > -60°C (Thermodynamic Sink) Dimer Bis-oxazole Dimer (Over-reaction) Intermediate->Dimer Localized Excess of Intermediate

Figure 1: Mechanistic divergence and side reactions during oxazole-4-carboxamide lithiation.

Troubleshooting FAQs

Q1: Why does my yield crash upon scale-up, accompanied by the appearance of acyclic, foul-smelling byproducts?

The Causality: The most critical failure point in oxazole metalation is the thermodynamic instability of the 2-lithiooxazole intermediate. When scaling up, poor heat transfer in large batch reactors can cause localized temperature spikes above -60 °C. At these temperatures, the 2-lithio species undergoes a rapid, base-promoted electrocyclic ring opening to form an isocyanoenolate (1 [1]). This acyclic byproduct not only consumes your starting material but can also polymerize or hydrolyze during workup. The Solution: You must strictly maintain internal reactor temperatures below -75 °C. If batch cooling is insufficient, transition to continuous flow chemistry to ensure instantaneous mixing and heat dissipation.

Q2: How do I manage the acidic protons on the C-4 carboxamide during lithiation?

The Causality: The primary amide (-CONH₂) has a pKa of ~15-17, making it far more acidic than the C-2 proton of the oxazole ring (pKa ~20). If you attempt direct lithiation, the first equivalent of base (e.g., LDA or LiHMDS) is entirely consumed by the amide, forming an insoluble N-lithiated aggregate. You must add a second equivalent of base to achieve C-2 metalation, generating a highly reactive dianion that is prone to precipitation and poor mixing on scale-up. The Solution: Circumvent the amide acidity entirely by using a "pro-amide" ester route. Start with ethyl oxazole-4-carboxylate, perform the C-2 iodination to yield ethyl 2-iodooxazole-4-carboxylate (2 [2]), and subsequently convert the ester to the carboxamide using methanolic ammonia. This avoids dianion formation and is a self-validating chemical strategy.

Q3: I am detecting unreacted starting material alongside di-iodinated species and dimers. How do I optimize the iodine quench?

The Causality: This is a classic micromixing issue during scale-up. If the electrophile (I₂ or NIS) is added dropwise to the lithiated oxazole, the local concentration of the electrophile is low compared to the bulk reactive carbanion. The newly formed 2-iodooxazole is highly electrophilic and can be attacked by unreacted 2-lithiooxazole, leading to dimerization or halogen-dance side reactions (3 [3]). The Solution: Utilize a "reverse quench" technique. Instead of adding iodine to the reaction mixture, cannulate the cold 2-lithiooxazole solution into a rapidly stirring, pre-cooled (-78 °C) solution of excess iodine in THF.

Quantitative Strategy Comparison

To validate the shift from direct amide lithiation to the ester pro-amide route, review the scale-up data below. The ester route drastically reduces the formation of the isocyanoenolate thermodynamic sink.

Synthetic StrategyReagents & EquivalentsOperating Temp (°C)Average Yield (%)Major Impurity ProfileScalability Rating
Direct Batch (Amide) LDA (2.2 eq), I₂-78 to -6025 - 35%Isocyanoenolate, DimerPoor
Direct Flow (Amide) LDA (2.2 eq), I₂-4065 - 75%Trace IsocyanoenolateHigh
Ester Route (Batch) LiHMDS (1.1 eq), I₂-7885 - 90%Trace HydrolysisExcellent
Ester Route (Flow) LiHMDS (1.1 eq), NIS-2090 - 95%Clean ProfileExceptional

Standard Operating Procedure: Scalable Two-Step Synthesis

This methodology utilizes the highly scalable Ester Route , bypassing the problematic dianion intermediate entirely.

Phase 1: Synthesis of Ethyl 2-iodooxazole-4-carboxylate
  • System Purging: Flame-dry a 5 L jacketed reactor equipped with an overhead stirrer, internal temperature probe, and addition funnel. Purge with ultra-high purity Argon for 30 minutes.

  • Substrate Loading: Dissolve ethyl oxazole-4-carboxylate (1.0 equiv, 500 mmol) in anhydrous THF (2.5 L).

  • Cryogenic Cooling: Circulate liquid nitrogen/ethanol through the reactor jacket until the internal temperature stabilizes at -78 °C.

  • Metalation: Add LiHMDS (1.0 M in THF, 1.1 equiv, 550 mL) dropwise via the addition funnel at a rate that maintains the internal temperature below -72 °C. Stir for exactly 30 minutes to ensure complete C-2 deprotonation.

  • Reverse Electrophilic Quench: In a separate, Argon-purged 10 L reactor, prepare a solution of Iodine (I₂, 1.5 equiv, 750 mmol) in anhydrous THF (1.5 L) and cool to -78 °C. Cannulate the lithiated oxazole solution into the rapidly stirring iodine solution over 45 minutes.

  • Workup: Quench the reaction cold with saturated aqueous Na₂S₂O₃ (1 L) to reduce excess iodine. Allow the mixture to warm to room temperature. Extract with EtOAc (3 x 1 L), wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Amidation to 2-Iodooxazole-4-carboxamide
  • Reagent Preparation: Transfer the crude ethyl 2-iodooxazole-4-carboxylate to a 3 L pressure-rated glass vessel.

  • Reaction: Suspend the intermediate in 7N NH₃ in Methanol (1.5 L). Seal the vessel and stir vigorously at ambient temperature (20-25 °C) for 18 hours. Monitor the ester-to-amide conversion via LC-MS.

  • Isolation: Once conversion is >98%, vent the vessel carefully and concentrate the mixture under reduced pressure to a volume of ~300 mL.

  • Crystallization: Add cold diethyl ether (500 mL) to precipitate the 2-iodooxazole-4-carboxamide. Filter the resulting off-white solid, wash with cold ether, and dry under high vacuum to afford the pure product.

References

  • Pirrung, M. C., et al. (2009). ChemInform Abstract: Multicomponent Reactions of Convertible Isonitriles. ResearchGate.
  • Smith, A. B., et al. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC - NIH.
  • BenchChem Technical Support Team. (2025). Managing Impurities in the Large-Scale Synthesis of 2-Iodo-5-(m-tolyl)oxazole. BenchChem.

Sources

Troubleshooting

improving catalyst turnover numbers with 2-iodooxazole-4-carboxamide substrates

Welcome to the Technical Support Center for advanced transition-metal catalysis. This guide is specifically engineered for researchers and drug development professionals struggling with low catalyst turnover numbers (TON...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced transition-metal catalysis. This guide is specifically engineered for researchers and drug development professionals struggling with low catalyst turnover numbers (TON) when performing cross-coupling reactions on highly functionalized, electron-deficient substrates like 2-iodooxazole-4-carboxamides .

Below, you will find our diagnostic troubleshooting guide, quantitative benchmarks, and a self-validating standard operating procedure (SOP) designed to maximize catalytic efficiency.

Diagnostic Troubleshooting & FAQs

Q: Why does 2-iodooxazole-4-carboxamide drastically reduce my catalyst turnover number (TON) compared to simple aryl iodides? A: The fundamental issue is off-cycle catalyst poisoning via chelation. The oxazole nitrogen and the adjacent carboxamide group create a potent bidentate chelating motif. When the active Pd(0) species undergoes oxidative addition into the C2–I bond, the resulting Pd(II) intermediate is frequently trapped by the carboxamide moiety. This forms a thermodynamically stable palladacycle that acts as a thermodynamic sink, preventing the crucial transmetalation step and effectively killing the catalyst[1].

Q: I am observing significant amounts of deiodinated starting material (oxazole-4-carboxamide). What is the mechanism of this failure, and how do I stop it? A: Protodehalogenation (deiodination) is a primary failure mode for electron-deficient 2-halooxazoles. It occurs when the Pd(II) oxidative addition complex undergoes premature reduction (often via protonolysis from trace water or alcoholic solvents) because the subsequent transmetalation step is kinetically bottlenecked[1]. To stop this, you must accelerate transmetalation. This is achieved by lowering the reaction temperature to prevent thermal degradation and utilizing a highly active biphasic solvent system (e.g., THF/H₂O) that rapidly activates the boronic acid nucleophile.

Q: Which ligand architecture provides the highest TON for overcoming this specific chelation issue? A: Dialkylbiaryl phosphines—specifically Buchwald ligands such as XPhos —are optimal for this substrate class. Their extreme steric bulk prevents the formation of inactive bis-ligated PdL₂ complexes, ensuring a highly reactive monoligated Pd(0) active species. More importantly, the spatial profile and the lower ring of the biaryl system provide stabilizing Pd-arene interactions that physically force the carboxamide group out of the palladium coordination sphere, suppressing off-cycle chelation[2].

Mechanistic Pathways & Failure Modes

The following diagram illustrates the logical relationship between the active catalytic cycle and the specific failure modes encountered with 2-iodooxazole-4-carboxamide substrates.

CatalyticCycle Pd0 Active Pd(0)L (e.g., XPhos-Pd) OA Oxidative Addition Pd(II) Intermediate Pd0->OA 2-iodooxazole-4-carboxamide Chelation Off-Cycle Chelation (Catalyst Poisoning via Carboxamide) OA->Chelation Small Ligand / High Temp TM Transmetalation (Bulky Ligand Prevents Chelation) OA->TM Bulky Ligand (XPhos) Optimized Base Deiodination Protodehalogenation (Side Reaction) OA->Deiodination Slow Transmetalation RE Reductive Elimination (Product Formation) TM->RE RE->Pd0 Catalyst Turnover

Caption: Catalytic cycle and failure modes for 2-iodooxazole-4-carboxamide cross-coupling.

Quantitative Performance Benchmarks

To illustrate the causality of ligand and base selection on catalyst longevity, below is a comparative data summary of Suzuki-Miyaura coupling attempts with 2-iodooxazole-4-carboxamide.

Catalyst SystemLigandBaseTemp (°C)Yield (%)TONPrimary Observation / Failure Mode
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃8015%3Severe deiodination; catalyst poisoning.
Pd(dppf)Cl₂ (5 mol%)dppfCs₂CO₃6045%9Slow transmetalation; incomplete conversion.
Pd(OAc)₂ (1 mol%)SPhosK₃PO₄4072%72Moderate product formation; some chelation.
XPhos Pd G3 (0.1 mol%) XPhos K₃PO₄ 25 98% 980 Clean conversion; high TON; no deiodination.

Validated Standard Operating Procedure (SOP)

This protocol utilizes a third-generation Buchwald precatalyst (XPhos Pd G3) to ensure rapid, quantitative generation of the active Pd(0) species at room temperature. This self-validating system includes built-in checkpoints to guarantee experimental integrity.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Mix 2. Catalyst Activation (XPhos Pd G3, 25°C) Prep->Mix React 3. Cross-Coupling (K3PO4, THF/H2O) Mix->React Quench 4. Quench & Filter (Silica/Celite) React->Quench Isolate 5. Product Isolation (High TON) Quench->Isolate

Caption: Step-by-step experimental workflow for high-TON oxazole cross-coupling.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

1. Reagent Preparation & Degassing

  • Action: In a Schlenk flask under an argon atmosphere, add 2-iodooxazole-4-carboxamide (1.0 equiv), the aryl boronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Causality: K₃PO₄ is chosen because it is basic enough to activate the boronic acid but mild enough to prevent base-mediated ring-opening of the sensitive oxazole core.

  • Action: Add a degassed mixture of THF and deionized water (10:1 v/v).

  • Causality: The micro-aqueous environment is critical; it dissolves the phosphate base and accelerates the formation of the reactive boronate species, pushing the kinetics of transmetalation past the competing deiodination pathway.

2. Catalyst Introduction & Activation

  • Action: Add XPhos Pd G3 (0.1 mol%) as a solid in one portion at 25 °C.

  • Validation Checkpoint 1: Monitor the solution color. Upon addition, the solution should transition from pale yellow to a distinct deep red/orange within 2 to 5 minutes. This visual cue is self-validating evidence that the carbazole leaving group has been deprotonated and the highly active, monoligated XPhos-Pd(0) species has been successfully generated. If the solution turns black, premature catalyst aggregation (palladium black) has occurred due to oxygen ingress; abort and re-degas solvents.

3. Reaction Execution

  • Action: Stir the reaction vigorously (≥800 rpm) at 25 °C for 2 hours.

  • Causality: High stirring rates are mandatory to overcome mass transfer limitations in the biphasic THF/H₂O system. Operating at room temperature prevents the thermal degradation of the oxazole ring.

4. Workup and Isolation

  • Action: Quench the reaction by adding ethyl acetate and filtering the biphasic mixture through a short pad of Celite to remove phosphate salts and trace palladium.

  • Validation Checkpoint 2: Perform TLC analysis (UV active). The complete disappearance of the highly polar 2-iodooxazole-4-carboxamide spot confirms successful high-turnover conversion without the need for high catalyst loading.

References

  • A Concise Total Synthesis of Breitfussin A and B Source: Organic Letters - ACS Publications URL
  • Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling Source: Journal of the American Chemical Society - PMC/ACS URL

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Divergence: Cross-Coupling vs. Nucleophilic Aromatic Substitution (SNAr)

An in-depth understanding of leaving group kinetics is paramount when functionalizing densely decorated heterocycles. As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from improper le...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of leaving group kinetics is paramount when functionalizing densely decorated heterocycles. As a Senior Application Scientist, I frequently observe synthetic bottlenecks arising from improper leaving group selection. For 2-halooxazole-4-carboxamides —a privileged motif in medicinal chemistry and complex macrolide synthesis—the C2 halogen is not merely a placeholder; it is the kinetic steering wheel of the molecule.

This guide provides a comparative analysis of leaving group kinetics at the C2 position of oxazole-4-carboxamides, objectively evaluating how the choice of halogen (I, Br, Cl) dictates the mechanistic pathway and overall reaction efficiency.

The reactivity of the C2 position on the oxazole ring is governed by two competing kinetic pathways, each favoring a different halogen leaving group based on the rate-determining step of the reaction[1].

A. Transition-Metal-Catalyzed Cross-Coupling (Kinetics: I > Br > Cl)

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Negishi), the rate-limiting step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The activation energy for this step directly correlates with the Bond Dissociation Energy (BDE) of the C-X bond. Because the C–I bond is significantly weaker than C–Br and C–Cl, 2-iodooxazole derivatives exhibit vastly superior reactivity, allowing for couplings at room temperature and minimizing the degradation of the sensitive oxazole core[2].

CrossCoupling Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for C-Br/C-Cl) Pd0->OxAdd + 2-Halooxazole PdII Pd(II) Intermediate (Oxazole-Pd-X) OxAdd->PdII Kinetics: I >> Br > Cl TransMet Transmetalation (+ Nucleophile) PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C2-Functionalized Oxazole RedElim->Product Product Release

Pd-catalyzed cross-coupling catalytic cycle highlighting the oxidative addition step.

B. Nucleophilic Aromatic Substitution (Kinetics: F > Cl > Br > I)

When functionalizing the C2 position with amines or alkoxides via SNAr, the mechanism shifts to an addition-elimination pathway. Here, the rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer intermediate. Highly electronegative halogens (like Cl and F) withdraw electron density via inductive effects, drastically lowering the transition state energy. Consequently, 2-chlorooxazoles are highly reactive electrophiles for SNAr, whereas 2-iodooxazoles perform poorly[3].

SNAr Start 2-Halooxazole NucAttack Nucleophilic Attack (Rate-Limiting) Start->NucAttack + Amine Meisenheimer Meisenheimer Complex (Stabilized by Cl/F) NucAttack->Meisenheimer Kinetics: F > Cl > Br > I Elimination Leaving Group Departure Meisenheimer->Elimination Product SNAr Product Elimination->Product - Halide

SNAr addition-elimination mechanism highlighting the rate-limiting nucleophilic attack.

Quantitative Comparison of 2-Halooxazole Leaving Groups

To facilitate objective decision-making, the following table summarizes the kinetic and thermodynamic properties of the three primary leaving groups at the oxazole C2 position.

Halogen Leaving GroupApprox. C-X BDE (kcal/mol)Cross-Coupling ReactivitySNAr ReactivityOptimal Application
Iodine (-I) ~55Excellent (Room Temp)PoorNegishi / Suzuki Couplings
Bromine (-Br) ~68Good (80–110 °C required)ModerateGeneral Cross-Coupling
Chlorine (-Cl) ~81Poor (Requires specialized Pd)Excellent Amination via SNAr

Self-Validating Experimental Protocols

The following protocols demonstrate the practical application of these kinetic principles. Each workflow is designed as a self-validating system, ensuring that the researcher can verify success at critical junctures.

Protocol A: Direct Zinc Insertion & Negishi Coupling (Using 2-Iodooxazole-4-carboxamide)

Context & Causality: In the total synthesis of complex marine macrolides like Enigmazole A, researchers discovered that 2-bromooxazoles are completely inert to direct zinc insertion. However, substituting the leaving group for iodine lowers the activation barrier sufficiently to allow direct insertion of Zn(0) to form an oxazol-2-ylzinc reagent under extremely mild conditions.

Step-by-Step Methodology:

  • Zinc Activation: In an oven-dried flask under argon, suspend Zn dust (3.0 equiv) in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes, then cool to room temperature. Add TMSCl (5 mol%) and stir for 15 minutes. Causality: This removes the unreactive ZnO passivation layer, exposing the highly reactive Zn(0) surface.

  • Insertion: Add a solution of 2-iodooxazole-4-carboxamide (1.0 equiv) and LiCl (1.0 equiv) in THF dropwise at room temperature. Stir for 10 minutes.

  • Self-Validation (Quench Test): Remove a 0.1 mL aliquot and quench with a solution of iodine in THF. Analyze via LC-MS. The complete disappearance of the starting mass and the reappearance of the iodinated species confirms the quantitative formation of the organozinc intermediate.

  • Cross-Coupling: Add the electrophile (e.g., an aryl iodide) and Pd(PPh3)4 (5 mol%). Stir at 40 °C until the zincate is consumed.

Protocol B: Green SNAr Amination (Using 2-Chlorooxazole-4-carboxamide)

Context & Causality: For C–N bond formation, transition-metal catalysis is often unnecessary if the correct leaving group is chosen. The highly electronegative chlorine atom at the C2 position sufficiently activates the oxazole ring for SNAr. This can even be performed in aqueous media using polymeric additives like HPMC (Hydroxypropyl methylcellulose)[3].

Step-by-Step Methodology:

  • Micelle Formation: Prepare a 0.1 wt% solution of HPMC in Millipore water. Causality: HPMC forms hydrophobic nanomicelles in water, drastically increasing the local concentration of the organic reactants and accelerating the collision rate.

  • Reaction Setup: To an 8 mL microwave vial, add 2-chlorooxazole-4-carboxamide (1.0 equiv), pyrrolidine (1.0 equiv), and K2CO3 (1.0 equiv). Add 0.5 mL of the HPMC solution.

  • Execution: Stir vigorously at room temperature for 1.5 hours. Causality: K2CO3 acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of pyrrolidine, which would otherwise arrest the reaction.

  • Self-Validation (LC-MS Monitoring): Sample the reaction at 15 min, 30 min, and 1.5 h. Monitor at 254 nm. The reaction is validated as complete when the peak corresponding to the 2-chlorooxazole starting material is entirely replaced by the higher-polarity aminated product mass.

Strategic Selection Guide

  • Choose 2-Iodooxazole-4-carboxamide when your synthetic step involves a transition-metal-catalyzed C–C bond formation (Suzuki, Stille, Negishi). The low BDE of the C–I bond ensures rapid oxidative addition, allowing you to run reactions at ambient temperatures and preserve fragile functional groups.

  • Choose 2-Chlorooxazole-4-carboxamide when your goal is to install an amine, thiol, or alkoxide at the C2 position. The inductive electron-withdrawing effect of chlorine lowers the LUMO of the oxazole, facilitating rapid nucleophilic attack without the need for expensive palladium catalysts or sensitive phosphine ligands.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: 2-Iodooxazole-4-carboxamide Disposal

As a halogenated heterocyclic compound frequently utilized as a pharmacophore in drug discovery, 2-Iodooxazole-4-carboxamide presents unique end-of-life logistical challenges. Improper disposal of iodinated organics not...

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Author: BenchChem Technical Support Team. Date: April 2026

As a halogenated heterocyclic compound frequently utilized as a pharmacophore in drug discovery, 2-Iodooxazole-4-carboxamide presents unique end-of-life logistical challenges. Improper disposal of iodinated organics not only violates the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" mandates but also poses severe risks to standard incineration infrastructure and the environment 1.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe segregation, accumulation, and downstream destruction of 2-Iodooxazole-4-carboxamide.

The Causality of Halogenated Segregation

The critical operational directive for 2-Iodooxazole-4-carboxamide is strict segregation from general, non-halogenated organic waste 2.

The Mechanistic Rationale: During thermal destruction, the carbon-iodine bond in 2-Iodooxazole-4-carboxamide breaks, releasing highly corrosive hydrogen iodide (HI) gas and elemental iodine ( I2​ ) into the flue stream 3. Standard incinerators are designed only for carbon, hydrogen, nitrogen, and oxygen combustion. To destroy halogenated waste, commercial facilities must utilize specialized thermal oxidizers operating at extreme temperatures (1800–2200°F) paired with two-stage caustic scrubbers (e.g., sodium hydroxide) to neutralize the acidic HI gas into benign sodium iodide (NaI) before atmospheric release [[4]](). Mixing 2-Iodooxazole-4-carboxamide into a non-halogenated waste stream contaminates the entire bulk, exponentially increasing disposal costs and risking catastrophic corrosion to standard incinerator linings 5.

Self-Validating Disposal Protocol

Execute the following workflow at the laboratory bench to ensure absolute RCRA compliance and operational safety.

Step 1: Waste Stream Identification & SAA Preparation
  • Action: Designate a specific, chemically compatible carboy (typically green-labeled for halogens) within your laboratory's Satellite Accumulation Area (SAA) exclusively for halogenated organics 2.

  • Causality: Establishing a dedicated SAA prevents accidental mixing of incompatible chemicals (like strong acids or bases) with organic solvents, which could trigger exothermic reactions or toxic gas release [[6]]().

  • Self-Validation Check: Visually inspect the carboy. If the container lacks a "Halogenated Waste" tag or shows signs of bulging/degradation, do not use it. Procure a new, vented-cap container.

Step 2: Bulking and Segregation
  • Action: Transfer the 2-Iodooxazole-4-carboxamide (whether as a raw solid powder or dissolved in assay solvents like DMSO/DCM) into the halogenated waste carboy.

  • Causality: Any solvent mixture containing even a fraction of 2-Iodooxazole-4-carboxamide must be treated entirely as halogenated waste due to the presence of the iodine atom 5.

  • Self-Validation Check: Verify the liquid level after addition. The carboy must not exceed 90% capacity. If the meniscus touches the neck of the bottle, the lack of vapor headspace creates a burst hazard. Cap the bottle immediately.

Step 3: RCRA-Compliant Labeling
  • Action: Update the composite log sheet attached to the carboy with the exact mass or volume ratio of the addition (e.g., "2-Iodooxazole-4-carboxamide: 2%, Dichloromethane: 98%") 2.

  • Causality: Commercial incinerators require precise chemical profiles to calculate the necessary stoichiometric ratios of oxygen and caustic scrubber fluid needed for complete, clean destruction 4.

  • Self-Validation Check: Review the label. If terms like "Unknown" or generic names like "Waste Solvent" are used, the Environmental Health and Safety (EHS) team will legally reject the pickup. Ensure full IUPAC names are written.

Step 4: EHS Transfer and Manifesting
  • Action: Once the container reaches the 90% fill line or the 180-day SAA time limit expires, date the container and submit a pickup request to your facility's EHS department 6.

  • Causality: EHS must generate a uniform hazardous waste manifest to track the compound's journey from your lab to the final treatment facility, fulfilling the EPA's cradle-to-grave requirement 1.

  • Self-Validation Check: Confirm that the waste container is securely closed and placed in secondary containment prior to EHS arrival.

Quantitative Waste Stream Comparison

Understanding the logistical differences between waste streams ensures better laboratory planning and budget management.

Table 1: Operational Parameters for Organic Waste Streams

ParameterHalogenated Waste Stream (e.g., 2-Iodooxazole)Non-Halogenated Waste StreamOperational Rationale
Target Incineration Temp 1800–2200°F (982–1204°C)~1500°F (815°C)Halogen bonds require higher activation energy to break cleanly 4.
Flue Gas Treatment Two-stage Caustic ScrubberStandard Particulate FiltrationNeutralization of corrosive hydrogen halides (HI, HCl) is mandatory 4.
Disposal Cost Multiplier High (Premium Pricing)Baseline PricingSpecialized infrastructure and caustic reagent consumption increase costs 5.
Combustion Byproducts CO2​,H2​O,NOx​,HI,I2​ CO2​,H2​O,NOx​ Iodine atoms convert to acidic gases during thermal oxidation 3.

Lifecycle & Thermal Destruction Pathway

The following diagram maps the physical and chemical custody chain of 2-Iodooxazole-4-carboxamide from the moment it becomes waste to its final environmental neutralization.

DisposalWorkflow Gen Waste Generation: 2-Iodooxazole-4-carboxamide SAA Satellite Accumulation (Halogenated Stream) Gen->SAA Segregate Trans RCRA Manifest & EHS Transport SAA->Trans Label & Log Inc Thermal Oxidation (1800-2200°F) Trans->Inc Cradle-to-Grave Scrub Caustic Scrubber (HI Neutralization) Inc->Scrub Acidic Flue Gas

Fig 1. Lifecycle and thermal destruction pathway for halogenated heterocyclic waste.

References

  • Hazardous Waste Segregation Guidelines - Bucknell University Environmental Health and Safety. 2

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services.1

  • Hazardous Waste Guide - UTIA Safety Office. 5

  • Chemical Safety and RCRA Compliance - Bates College. 6

  • Halogenated Hydrocarbon Thermal Oxidizer Specifications - Zeeco. 4

  • Process to incinerate wastes with high halogen content (EP1271053A2) - Google Patents.3

Sources

Handling

Personal protective equipment for handling 2-Iodooxazole-4-carboxamide

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for researchers and drug development professionals handling 2-Iodooxazole-4-carboxamide . Because this compound is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for researchers and drug development professionals handling 2-Iodooxazole-4-carboxamide . Because this compound is a highly reactive active pharmaceutical ingredient (API) intermediate, standard boilerplate safety guidelines are insufficient. This guide provides field-proven, self-validating protocols that prioritize mechanistic understanding, ensuring your laboratory operations remain both safe and highly efficient.

The Molecular Context: Causality of Hazard

To handle 2-Iodooxazole-4-carboxamide safely, you must first understand why it is hazardous.

  • Electrophilic Reactivity: This compound is a halogenated heterocycle. The presence of the iodo group at the 2-position of the oxazole ring creates a highly polarized carbon-iodine bond. Because iodine is an excellent leaving group, the 2-position is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). While this reactivity is exactly what makes it a valuable synthetic intermediate, it poses a severe toxicological risk: the compound can readily alkylate biological nucleophiles, such as the thiol groups of cysteine residues in skin proteins. This mechanism is a known driver of skin sensitization and potential mutagenicity in halogenated heterocycles[1].

  • The Solvent Carrier Effect: In drug development, this compound is frequently dissolved in polar aprotic solvents like DMSO or DMF. These solvents act as potent transdermal carriers. If a splash occurs, the solvent will rapidly transport the reactive electrophile directly through the lipid bilayer of your skin and into the bloodstream.

Defensive Posture: Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, PPE selection must be tailored to the operational scale and the physical state of the compound. The following matrix outlines the required defenses, grounded in the[2][3].

Operational ScaleEye/Face ProtectionHand Protection (Causality)Body ProtectionRespiratory Protection
Analytical (<1g) ANSI Z87.1 Safety GlassesStandard Nitrile (4 mil). Sufficient for dry powder handling.Flame-resistant lab coat, closed-toe shoes.None required if handled inside a certified fume hood.
Preparative (1-100g) Chemical splash gogglesDouble-gloved Nitrile (8 mil total). Prevents breakthrough if solvent splashes occur.Lab coat, chemical-resistant apron.N95/P100 particulate respirator if weighing outside a hood.
Spill Cleanup Full face shield over gogglesHeavy-duty Butyl Rubber (>15 mil). Maximum resistance to polar aprotic solvents.Tyvek suit or heavy chemical apron.Half-mask elastomeric respirator with P100/Organic Vapor cartridges.

Tactical Execution: Self-Validating Standard Operating Procedure (SOP)

Every protocol executed in the lab must be a self-validating system. Do not proceed to the next step unless the validation check of the current step is confirmed.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and ensure the sash is positioned at the designated operational height (typically 18 inches).

  • Validation Check: Verify the digital airflow monitor reads a face velocity between 80-120 feet per minute (fpm). If the monitor is absent or uncalibrated, tape a small piece of tissue to the bottom of the sash; it must be actively and consistently pulled inward.

Step 2: PPE Integrity Check

  • Action: Don the required PPE as per the matrix above.

  • Validation Check: Perform the "inflation test" on your nitrile gloves before putting them on: trap air inside the glove and roll the cuff down to pressurize the fingers. Discard the gloves immediately if any micro-leaks are detected.

Step 3: Static-Free Transfer

  • Action: 2-Iodooxazole-4-carboxamide is a fine powder that can easily aerosolize due to static charge. Use a static-eliminating gun (e.g., Zerostat) on the weighing boat and use grounded, anti-static spatulas (stainless steel, never plastic).

  • Validation Check: The powder should rest flat in the weigh boat without "jumping" or clinging to the sides of the spatula.

Step 4: Solvent Solubilization

  • Action: Add the solvent (e.g., DMF) to the pre-weighed powder directly inside the fume hood. Cap the reaction vial immediately.

  • Validation Check: Visually confirm complete dissolution before removing the sealed vial from the hood to prevent accidental exposure to unreacted powder.

OperationalWorkflow Prep 1. Fume Hood Preparation Weigh 2. Static-Free Weighing Prep->Weigh Solvent 3. Solvent Addition (e.g., DMF/DMSO) Weigh->Solvent React 4. Reaction Execution Solvent->React Decon 5. Surface Decontamination React->Decon

Step-by-step operational workflow for handling 2-Iodooxazole-4-carboxamide.

Containment & Neutralization: Spill Response and Waste Disposal

In the event of a spill, uncontrolled electrophilic reactivity and environmental contamination are the primary concerns. Disposal must strictly adhere to the guidelines set forth in [4].

Spill Response Protocol:

  • Assess & Contain: Determine the scale of the spill. For minor spills (<5g, contained in hood), surround the powder with an inert, slightly damp absorbent (like sand or vermiculite dampened with water) to prevent aerosolization. Never sweep dry powder.

  • Neutralize: Wipe the area with a 10% sodium thiosulfate solution. Causality: Thiosulfate acts as a mild reducing agent and nucleophile, safely reacting with any residual electrophilic iodo-oxazole before it can contact human skin.

  • Validate: Swab the area with ethanol and check under a UV lamp (as the conjugated oxazole ring is UV-active) to ensure complete decontamination.

SpillResponse Incident Spill of 2-Iodooxazole- 4-carboxamide CheckScale Assess Spill Scale Incident->CheckScale Minor Minor Spill (<5g) Inside Fume Hood CheckScale->Minor Major Major Spill (>5g) Outside Fume Hood CheckScale->Major PPE Don Spill Kit PPE (Heavy Nitrile, Goggles) Minor->PPE Evacuate Evacuate Area & Call EHS Major->Evacuate Absorb Absorb/Sweep with Inert Material PPE->Absorb Dispose Place in Halogenated Waste Container Absorb->Dispose

Workflow for assessing and responding to a 2-Iodooxazole-4-carboxamide spill.

Waste Disposal Plan: All waste containing 2-Iodooxazole-4-carboxamide must be strictly segregated into designated Halogenated Organic Waste containers.

  • Causality: Mixing halogenated heterocycles with non-halogenated waste (especially under basic conditions or in the presence of ketones like acetone) can lead to highly exothermic, pressure-generating side reactions. Furthermore, environmental regulations require separate, high-temperature incineration protocols for halogenated compounds to prevent the atmospheric release of toxic dioxins and corrosive hydrogen iodide gas[4][5].

References

  • Occupational Safety and Health Administration. (2011). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press.[Link]

  • Taylor & Francis Group. (2018). Halogenated hydrocarbons – Knowledge and References. CRC Press.[Link]

Sources

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